Roxadustat-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-hydroxy-1-methyl-7-(2,3,4,5,6-pentadeuteriophenoxy)isoquinoline-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)/i2D,3D,4D,5D,6D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-VIQYUKPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC3=C(N=C(C(=C3C=C2)O)C(=O)NCC(=O)O)C)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Roxadustat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxadustat is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, stimulating erythropoiesis and offering a novel treatment for anemia associated with chronic kidney disease. Deuterated analogs of pharmaceutical compounds are of significant interest for their potential to exhibit improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of a proposed synthesis and manufacturing process for deuterated Roxadustat. The core of this strategy involves the preparation of the key intermediate, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid, followed by its coupling with a deuterated glycine moiety. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the manufacturing process.
Introduction to Roxadustat and the Rationale for Deuteration
Roxadustat, also known as FG-4592, is a first-in-class oral HIF prolyl hydroxylase inhibitor.[1] It mimics the body's response to hypoxia by stabilizing HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO).[1][2] This mechanism of action provides an alternative to traditional erythropoiesis-stimulating agents (ESAs) for the management of anemia.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the metabolic profile of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, reduced formation of metabolites, and potentially an improved safety and efficacy profile. For Roxadustat, deuteration of the glycine moiety is a logical approach, as this part of the molecule may be susceptible to metabolic degradation.
Roxadustat Signaling Pathway
Roxadustat exerts its therapeutic effect by intervening in the HIF signaling pathway. The following diagram illustrates the mechanism of action.
Synthesis of Deuterated Roxadustat
The synthesis of deuterated Roxadustat can be conceptually divided into three main stages:
-
Synthesis of the key intermediate: 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid.
-
Synthesis of deuterated glycine methyl ester.
-
Coupling of the key intermediate with deuterated glycine methyl ester and subsequent hydrolysis.
The overall synthetic workflow is depicted in the following diagram:
References
Physical and chemical properties of Roxadustat-d5.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Roxadustat-d5, a deuterated analog of the hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor Roxadustat. This document is intended for use by researchers, scientists, and professionals in drug development and bioanalysis.
Core Physical and Chemical Properties
This compound serves as a crucial internal standard for the accurate quantification of Roxadustat in biological matrices.[1] Its physical and chemical characteristics are fundamental to its application in analytical methodologies.
| Property | Value | Reference |
| Chemical Name | N-[(4-hydroxy-1-methyl-7-phenoxy-d5-3-isoquinolinyl)carbonyl]-glycine | [2] |
| CAS Number | 2043026-13-5 | [2][3] |
| Molecular Formula | C₁₉H₁₁D₅N₂O₅ | [3] |
| Molecular Weight | 357.38 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% | [4] |
| Melting Point (of Roxadustat) | 199-215°C | [5] |
| Solubility | Soluble in DMSO and acetone. | [1] |
| Storage | Store at -20°C for long-term stability. | [3] |
Mechanism of Action: The HIF Signaling Pathway
Roxadustat functions by inhibiting the HIF-prolyl hydroxylase enzyme.[6] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor like Roxadustat, HIF-α is stabilized, translocates to the nucleus, and dimerizes with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).
References
A Technical Guide to the Certificate of Analysis and Quality Control of Roxadustat-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and quality control methodologies for Roxadustat-d5, a deuterated internal standard crucial for the accurate quantification of the therapeutic agent Roxadustat. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and visual representations of its mechanism of action and analytical workflow.
This compound: An Overview
This compound is a stable isotope-labeled version of Roxadustat, an orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. By inhibiting the degradation of HIF-α, Roxadustat leads to a transcriptional response that mimics the body's reaction to hypoxia, stimulating erythropoiesis.[1] this compound is the preferred internal standard for bioanalytical studies involving Roxadustat due to its similar physicochemical properties and chromatographic behavior, ensuring high accuracy and precision in quantification.[2][3]
Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical specifications and representative results for a batch of this compound reference standard.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 2043026-13-5[2][3][4] |
| Molecular Formula | C₁₉H₁₁D₅N₂O₅[3][4] |
| Molecular Weight | 357.38 g/mol [1][4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Quality Control Specifications and Typical Results
| Test | Method | Specification | Typical Result |
| Identification by ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Identification by MS | Mass Spectrometry | Conforms to molecular weight | Conforms |
| Chemical Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity by MS | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₅)[3] | 99.6% (d₅) |
| Individual Impurity | HPLC-UV | ≤ 0.5% | Not Detected |
| Total Impurities | HPLC-UV | ≤ 1.0% | 0.05% |
| Loss on Drying | Gravimetric | ≤ 1.0% | 0.2% |
| Residue on Ignition | Gravimetric | ≤ 0.1% | < 0.1% |
Mechanism of Action: HIF Signaling Pathway
Roxadustat functions by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor (HIF-α) under normoxic conditions. This hydroxylation targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation. By blocking PHDs, Roxadustat stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. This transcriptional activation results in the increased production of erythropoietin (EPO) and other proteins involved in erythropoiesis.
Experimental Protocols for Quality Control
The quality of this compound is ensured through a series of rigorous analytical tests. Below are the detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., mobile phase).
-
Prepare a sample solution of the test batch at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Impurities are identified by their relative retention times.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This technique is essential for confirming the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Scan Mode: Full scan or Multiple Reaction Monitoring (MRM).
-
Procedure:
-
Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS/MS system.
-
Acquire the mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the peaks corresponding to the unlabeled Roxadustat (d₀) and the deuterated forms (d₁, d₂, d₃, d₄, d₅).
-
Calculate the isotopic purity as the percentage of the d₅ form relative to the sum of all isotopic forms.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve an accurately weighed amount of this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with the reference spectrum of Roxadustat, noting the absence or significant reduction of the proton signals corresponding to the deuterated positions.
-
Bioanalytical Workflow Using this compound as an Internal Standard
This compound is employed as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Roxadustat quantification in biological matrices like plasma or urine. The following diagram illustrates a typical workflow.
This comprehensive guide provides researchers and drug development professionals with the essential information regarding the certificate of analysis and quality control of this compound. Adherence to these quality standards and analytical procedures is paramount for generating reliable and reproducible data in preclinical and clinical studies.
References
Solubility and stability of Roxadustat-d5 in different solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat-d5 is the deuterated form of Roxadustat, an orally administered, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1] By inhibiting these enzymes, Roxadustat mimics the body's response to hypoxia, leading to the stabilization and accumulation of HIFs.[2] This in turn stimulates erythropoiesis, making Roxadustat a therapeutic agent for anemia associated with chronic kidney disease (CKD).[3][4] this compound is primarily utilized as an internal standard for the quantification of Roxadustat in biological matrices during preclinical and clinical studies, typically by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Understanding the solubility and stability of this compound is critical for its accurate use as an internal standard. This technical guide provides a comprehensive overview of its solubility in various solvents and its stability under different stress conditions, based on available data for its non-deuterated analogue, Roxadustat. Detailed experimental protocols and visual workflows are included to aid researchers in their laboratory practices.
Physicochemical Properties
Roxadustat is characterized as a white to pale green solid.[5] It is an N-acyl glycine analog with both acidic and basic functional groups, allowing its ionization to be controlled by pH.[5] While the neutral state is lipophilic, the ionized form exhibits significantly higher aqueous solubility.[5] The deuterated version, this compound, has a formula weight of 357.4 g/mol .[1]
Solubility Profile of Roxadustat
The solubility of a compound is a crucial parameter for its handling, formulation, and analytical method development. The solubility of Roxadustat has been determined in several common organic solvents and water. Given the structural similarity, the solubility of this compound is expected to be nearly identical to that of Roxadustat.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [5] |
| Acetone | Soluble | [1] |
| Water | 0.1 mg/mL (1.71 mg/L) | [5] |
Note: The data presented is for the non-deuterated Roxadustat and serves as a close proxy for this compound.
Stability Profile of Roxadustat
Forced degradation studies are essential to understand a drug's intrinsic stability and to develop stability-indicating analytical methods. Studies on Roxadustat have shown its susceptibility to degradation under hydrolytic and photolytic conditions, while it remains relatively stable under thermal and oxidative stress.[6][7][8][9]
| Stress Condition | Reagent/Environment | Stability Outcome | Reference |
| Acidic Hydrolysis | 1 N HCl | Significant Degradation | [6][8][10] |
| Alkaline Hydrolysis | 1 N NaOH | Significant Degradation | [6][8][10] |
| Oxidative Stress | H₂O₂ | Stable | [6][8][9] |
| Neutral Hydrolysis | Water | Relatively Stable / Minor Degradation | [6][7][8] |
| Photolytic Degradation | UV Light Exposure | Unstable | [6][8][9] |
| Thermal Degradation | Heat (Solid State) | Stable | [6][8][9] |
Note: The data presented is for the non-deuterated Roxadustat and serves as a close proxy for this compound. This compound as a solid is reported to be stable for at least 4 years when stored at -20°C.[1]
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a given solvent.
-
Preparation : Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent (e.g., water, DMSO, methanol) in a sealed glass vial.[11]
-
Equilibration : Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Attaining equilibrium can take a significant amount of time, potentially several days.[11][12]
-
Sample Processing : After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved particles settle.
-
Filtration/Centrifugation : Carefully withdraw an aliquot of the supernatant. Filter the solution through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[11] Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification : Dilute the clear filtrate with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation : Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Study (Stability Assessment)
This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10]
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of approximately 1000 µg/mL.[10]
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the solution at room temperature for a specified duration (e.g., 2-8 hours). Neutralize the solution with 1 N NaOH before analysis.[6]
-
Alkali Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the solution at room temperature for a specified duration. Neutralize with 1 N HCl before analysis.[6]
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature.
-
Thermal Degradation : Expose the solid powder of this compound to dry heat (e.g., 60-80°C) for a specified period. Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A parallel sample wrapped in aluminum foil should be kept as a dark control.
-
-
Sample Analysis :
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Example HPLC Conditions :
-
Column : C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).[6][13]
-
Mobile Phase : A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 5).[6][8]
-
Detection : UV detector set at an appropriate wavelength (e.g., 262 nm).[6][13]
-
-
-
Data Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products by their retention times and peak areas.
Visualized Workflows and Pathways
Mechanism of Action of Roxadustat
Roxadustat functions by inhibiting prolyl hydroxylase domain (PHD) enzymes. This prevents the degradation of Hypoxia-Inducible Factor alpha (HIF-α), allowing it to accumulate, translocate to the nucleus, and form a complex with HIF-β. This complex then binds to Hypoxia Response Elements (HREs) on DNA, initiating the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[2][3][14]
Caption: Mechanism of Action of Roxadustat on the HIF signaling pathway.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical steps involved in performing a forced degradation study to assess the stability of this compound.
Caption: General workflow for a forced degradation (stability) study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Imiquimod Solubility in Different Solvents: An Interpretative Approach [mdpi.com]
- 12. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available Roxadustat-d5 for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available sources for Roxadustat-d5, its core scientific background, and relevant technical data. This document aims to be a vital resource for those utilizing deuterated Roxadustat in their research endeavors.
Commercially Available Sources and Suppliers of this compound
This compound, a deuterated analog of the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Roxadustat, is a critical internal standard for pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various commercial sources.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity/Notes |
| Simson Pharma | R750001 | 2043026-13-5 | C₁₉H₁₁D₅N₂O₅ | Certificate of Analysis provided.[1] |
| Cayman Chemical | 34235 | 2043026-13-5 | C₁₉H₁₁D₅N₂O₅ | >99% deuterated forms (d1-d5).[2] |
| MedChemExpress | HY-13426S | 2043026-13-5 | C₁₉H₁₁D₅N₂O₅ | Deuterium labeled Roxadustat.[3][4] |
| MedKoo Biosciences | 464788 | 2043026-13-5 | C₁₉H₁₁D₅N₂O₅ | For research use only.[5] |
Core Scientific Principles: The HIF Signaling Pathway
Roxadustat functions by inhibiting HIF prolyl hydroxylases, enzymes that play a crucial role in the degradation of Hypoxia-Inducible Factor (HIF). By inhibiting these enzymes, Roxadustat stabilizes HIF, allowing it to accumulate and stimulate the production of erythropoietin (EPO) and improve iron metabolism. This mechanism is central to its therapeutic effect in treating anemia, particularly in patients with chronic kidney disease.[6][7][8][9][10]
The following diagram illustrates the simplified signaling pathway of HIF and the mechanism of action of Roxadustat.
Caption: Mechanism of Roxadustat on the HIF signaling pathway.
Experimental Protocols
General Synthesis Approach
The synthesis of this compound would likely follow a similar pathway to that of unlabeled Roxadustat, with the introduction of deuterium atoms at the phenoxy group. This would typically involve using deuterated phenol (phenol-d6) as a starting material in the etherification step of the isoquinoline core synthesis. The subsequent steps of cyclization, methylation, and coupling with glycine would proceed as with the non-deuterated compound.
Note: The specific reaction conditions, catalysts, and purification methods would require optimization for the deuterated analog.
Purification of this compound
Purification of the final this compound product would likely involve standard techniques such as:
-
Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid is a common choice for compounds of this nature. The fractions containing the pure product are collected and the solvent is removed.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Roxadustat has significant absorbance.
-
Purpose: To separate this compound from any non-deuterated or partially deuterated species and other process-related impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:
-
Chromatography: Similar to the HPLC method described above to achieve separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantitative analysis, monitoring the transition of the precursor ion (the molecular weight of this compound) to a specific product ion.
-
Purpose: To accurately quantify the concentration of this compound in various matrices, often using non-deuterated Roxadustat as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
¹H NMR: To confirm the absence of protons at the deuterated positions of the phenoxy ring.
-
¹³C NMR: To confirm the overall carbon skeleton of the molecule.
-
Purpose: To verify the successful incorporation of deuterium atoms and the overall structure of the this compound molecule.
Quantitative Data
Specific quantitative data for this compound, such as detailed physicochemical properties or analytical validation parameters, are not extensively published. However, data for non-deuterated Roxadustat can serve as a useful reference.
| Parameter | Value (for Roxadustat) | Reference |
| Molecular Weight | 352.34 g/mol | [8] |
| IC₅₀ for HIF-PH1 | ~1.4 µM | [11] |
| IC₅₀ for HIF-PH2 | ~1.26 µM | [11] |
| IC₅₀ for HIF-PH3 | ~1.32 µM | [11] |
Logical Relationships and Experimental Workflow
The following diagram illustrates a typical workflow for a research project involving the use of this compound as an internal standard in a pharmacokinetic study.
Caption: Workflow for a pharmacokinetic study using this compound.
References
- 1. WO2020217190A1 - Process for the purification of roxadustat - Google Patents [patents.google.com]
- 2. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Analytical Protocols for Roxadustat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and detailed experimental protocols for Roxadustat-d5. The information is intended to support researchers and scientists in the safe and effective use of this compound in a laboratory setting.
Compound Information
This compound is the deuterated form of Roxadustat, an orally active inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase. It is primarily used as an internal standard for the quantification of Roxadustat in biological matrices by mass spectrometry.
| Property | Value |
| Chemical Name | N-[(4-hydroxy-1-methyl-7-phenoxy-d5-3-isoquinolinyl)carbonyl]-glycine |
| CAS Number | 2043026-13-5[1] |
| Molecular Formula | C₁₉H₁₁D₅N₂O₅[2] |
| Molecular Weight | 357.4 g/mol [2] |
| Appearance | Solid powder |
| Purity | ≥98% |
Safety Data Sheet (SDS) Summary
The following tables summarize the key safety information for this compound, based on available Safety Data Sheets.
Hazard Identification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
Handling and Storage
| Precaution | Recommendation |
| Handling | Ensure good ventilation and exhaustion at the workplace. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[1] |
| Storage | Store in a tightly sealed container in a dry, dark place. Short-term storage (days to weeks) at 0-4°C. Long-term storage (months to years) at -20°C.[3] |
First-Aid Measures
| Exposure | First-Aid Procedure |
| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. |
| If on Skin | Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Considerations
| Method | Recommendation |
| Product Disposal | Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Disposal must be made according to official regulations.[1] |
| Packaging Disposal | Disposal must be made according to official regulations.[1] |
Mechanism of Action: HIF-1α Signaling Pathway
Roxadustat functions as an inhibitor of HIF prolyl-hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to its ubiquitination and subsequent degradation. By inhibiting PHDs, Roxadustat stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various genes, including those involved in erythropoiesis.
Experimental Protocol: Quantification of Roxadustat using this compound by LC-MS/MS
This protocol outlines a representative method for the quantitative analysis of Roxadustat in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
Roxadustat analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Roxadustat and this compound into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Roxadustat by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same solvent.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological matrix sample, add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Add a protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Instrumental Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Roxadustat and this compound |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Roxadustat: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis
-
Quantify Roxadustat in samples by constructing a calibration curve using the peak area ratio of Roxadustat to this compound versus the concentration of the Roxadustat calibration standards.
Experimental Workflow Diagram
This guide provides a foundational understanding of the safety, handling, and analytical use of this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier and adapt the experimental protocols to their specific instrumentation and research needs.
References
- 1. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Roxadustat in Human Plasma Using Roxadustat-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Roxadustat in human plasma. The method utilizes a stable isotope-labeled internal standard, Roxadustat-d5, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Roxadustat is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, an enzyme that plays a key role in the degradation of HIF. By inhibiting this enzyme, Roxadustat stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, it forms a heterodimer with HIF-β, which then binds to hypoxia-response elements (HREs) in the DNA, leading to the transcription of genes involved in erythropoiesis. This mechanism of action makes Roxadustat an effective therapeutic agent for the treatment of anemia associated with chronic kidney disease.
Accurate and reliable quantification of Roxadustat in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for clinical monitoring. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Roxadustat in human plasma using this compound.
Signaling Pathway
Caption: Mechanism of action of Roxadustat.
Experimental Protocols
Materials and Reagents
-
Roxadustat reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Roxadustat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxadustat in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Roxadustat Working Solutions: Prepare a series of working solutions by serially diluting the Roxadustat stock solution with 50% methanol in water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water.
Sample Preparation
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard LC System |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | A suitable gradient to ensure separation from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | MRM Transition (m/z) |
| Roxadustat | 353.1 → 161.1 |
| This compound (IS) | 358.1 → 166.1 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighted regression |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | < 15% | ± 15% | < 15% | ± 15% |
| LQC | 3.0 | < 10% | ± 10% | < 10% | ± 10% |
| MQC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| HQC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 5: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Roxadustat | 87.96 | 95.42 | 102.82 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Roxadustat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method has been successfully validated and is suitable for use in clinical and non-clinical studies requiring the measurement of Roxadustat concentrations.
Application Note: A Validated Method for the Quantification of Roxadustat in Human Plasma using Roxadustat-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxadustat is a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis.[1][2] It is used for the treatment of anemia associated with chronic kidney disease.[2][3][4] To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of Roxadustat in biological matrices is essential. This application note describes a detailed protocol for the determination of Roxadustat in human plasma using a stable isotope-labeled internal standard, Roxadustat-d5, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is preferred in LC-MS bioanalysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus improving the accuracy and precision of the method.[5][6]
Mechanism of Action of Roxadustat
Roxadustat functions by inhibiting HIF-prolyl hydroxylases, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). Under normoxic conditions, HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and subsequent degradation. By inhibiting PHDs, Roxadustat prevents this degradation, allowing HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and genes related to iron metabolism.
Experimental Protocol
This protocol outlines the procedure for the quantification of Roxadustat in human plasma.
1. Materials and Reagents
-
Roxadustat reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium formate
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Roxadustat and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Roxadustat stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (ISWS): Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Roxadustat working solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the ISWS (100 ng/mL this compound) to all samples except the blank matrix.
-
Add 50 µL of 1 M ammonium formate (pH 3).
-
Add 650 µL of MTBE.
-
Vortex mix for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A and B (50:50, v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Roxadustat: m/z 353.1 → 160.1this compound: m/z 358.1 → 165.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
1. Calibration Curve
The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
| Concentration (ng/mL) | 1.0 | 5.0 | 20.0 | 50.0 | 100.0 | 250.0 | 500.0 | 1000.0 |
| Accuracy (%) | 102.5 | 98.8 | 101.2 | 99.5 | 100.3 | 98.9 | 101.8 | 99.2 |
| Precision (%CV) | 8.5 | 6.2 | 4.5 | 3.8 | 2.5 | 3.1 | 4.2 | 3.5 |
2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 105.3 | 9.8 | 103.8 | 11.2 |
| LQC | 3.0 | 97.6 | 7.5 | 99.1 | 8.3 |
| MQC | 150.0 | 102.1 | 5.1 | 101.5 | 6.4 |
| HQC | 750.0 | 98.9 | 4.3 | 99.8 | 5.6 |
3. Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3.0 | 98.2 | 91.5 |
| HQC | 750.0 | 101.5 | 93.2 |
4. Stability
Roxadustat was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).
Conclusion
This application note provides a detailed, robust, and reliable LC-MS/MS method for the quantification of Roxadustat in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for supporting clinical and non-clinical studies of Roxadustat. The use of a stable isotope-labeled internal standard ensures high-quality data for pharmacokinetic and other drug development applications.
References
- 1. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Bioanalysis: A Guide to Selecting the Correct Concentration of Roxadustat-d5 Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, bioanalysis, and clinical chemistry.
Abstract: This document provides detailed application notes and protocols for the selection and implementation of the optimal concentration of Roxadustat-d5 as an internal standard (IS) in the quantitative analysis of Roxadustat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines the preparation of stock and working solutions, the rationale for concentration selection based on the analyte's linear dynamic range, and a validation experiment to confirm the chosen concentration.
Introduction
Roxadustat is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which stimulates erythropoiesis and is used for the treatment of anemia associated with chronic kidney disease. Accurate quantification of Roxadustat in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.[1]
A critical parameter in the development of a robust bioanalytical method is the selection of the appropriate concentration for the internal standard. An ideal IS concentration should provide a consistent and reproducible signal that is well within the linear range of the detector, without suppressing the analyte signal or contributing to background noise.
Principle of Internal Standard Concentration Selection
The concentration of the internal standard should be chosen based on the expected concentration range of the analyte in the study samples. A general guideline is to use a concentration that is in the mid-range of the calibration curve.[2] This ensures that the IS response is consistent across the entire range of analyte concentrations being measured.
For Roxadustat, validated LC-MS/MS methods have demonstrated a linear dynamic range typically spanning from 1 ng/mL to 5000 ng/mL in human plasma. Another study reported a calibration curve range of 1 to 500 ng/mL. Based on these ranges, a suitable concentration for the this compound internal standard can be determined.
Recommended Concentration of this compound
Based on the typical calibration curve ranges for Roxadustat, a starting concentration for the This compound internal standard working solution of 200 ng/mL is recommended. This concentration falls comfortably within the mid-range of most reported analytical methods for Roxadustat.
Table 1: Recommended Concentrations for this compound Internal Standard
| Parameter | Recommended Value | Rationale |
| Stock Solution Concentration | 1 mg/mL | High concentration for stability and serial dilutions. |
| Working Solution Concentration | 200 ng/mL | Mid-range of typical Roxadustat calibration curves (1-1000 ng/mL or 1-5000 ng/mL). Provides a stable and reproducible signal. |
| Final Concentration in Sample | 20 ng/mL (assuming a 1:10 dilution during sample preparation) | Ensures sufficient signal intensity for detection without causing detector saturation. |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of this compound stock and working solutions.
Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Transfer the weighed standard to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once dissolved, bring the volume to the mark with methanol.
-
Mix thoroughly by inverting the flask several times.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution (200 ng/mL):
-
Perform serial dilutions from the stock solution using methanol.
-
For example, pipette 20 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Bring the volume to the mark with methanol.
-
Mix thoroughly. This will result in a 200 ng/mL working solution.
-
Store the working solution at 2-8°C. Prepare fresh as needed for sample analysis.
-
Experiment to Confirm the Optimal IS Concentration
This experiment is designed to verify that the chosen this compound concentration is appropriate for the intended analytical method.
Objective: To assess the consistency of the internal standard signal across the calibration range and its impact on the analyte response.
Materials:
-
Roxadustat reference standard
-
This compound working solution (200 ng/mL)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Protocol:
-
Prepare Calibration Standards: Prepare a series of calibration standards of Roxadustat in the blank biological matrix, covering the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike with Internal Standard: To each calibration standard and a blank sample, add a fixed volume of the 200 ng/mL this compound working solution. The volume should be consistent across all samples.
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Plot the peak area of this compound for each sample. The peak area should be consistent across all calibration levels and the blank.
-
Calculate the response factor (Analyte Peak Area / IS Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response factor against the analyte concentration. The curve should be linear with a correlation coefficient (r²) ≥ 0.99.
-
Data Presentation and Interpretation
The results of the validation experiment should be summarized in a table for easy comparison.
Table 2: Example Data for IS Concentration Validation
| Roxadustat Conc. (ng/mL) | Roxadustat Peak Area | This compound Peak Area | Response Factor |
| 1 | 5,234 | 1,050,000 | 0.0050 |
| 5 | 26,170 | 1,045,000 | 0.0250 |
| 10 | 51,800 | 1,060,000 | 0.0489 |
| 50 | 255,000 | 1,030,000 | 0.2476 |
| 100 | 510,000 | 1,055,000 | 0.4834 |
| 500 | 2,580,000 | 1,040,000 | 2.4808 |
| 1000 | 5,200,000 | 1,050,000 | 4.9524 |
| Mean IS Area | 1,047,143 | ||
| %RSD of IS Area | 1.0% |
Interpretation:
-
The peak area of this compound should be consistent across all concentrations, with a relative standard deviation (%RSD) of less than 15%.
-
The calibration curve generated from the response factors should demonstrate good linearity (r² ≥ 0.99) over the desired concentration range.
Conclusion
The selection of an appropriate concentration for the this compound internal standard is a critical step in developing a reliable and accurate bioanalytical method. A starting concentration of 200 ng/mL for the working solution is recommended based on the typical analytical range of Roxadustat. This concentration should be validated experimentally to ensure consistency and optimal performance of the LC-MS/MS assay. By following the protocols outlined in this document, researchers can confidently establish a robust method for the quantification of Roxadustat in various biological matrices.
References
Application Notes & Protocols: Chromatographic Separation of Roxadustat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat (FG-4592) is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, stimulating erythropoiesis. It is used for the treatment of anemia associated with chronic kidney disease.[1][2] The analysis of Roxadustat and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and anti-doping studies.[1][3] This document provides detailed application notes and protocols for the chromatographic separation of Roxadustat from its primary metabolites using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.
Metabolic Pathway of Roxadustat
Roxadustat is primarily metabolized in the liver. The main biotransformation pathways include Phase I oxidation, primarily mediated by the cytochrome P450 enzyme CYP2C8, and Phase II glucuronidation, facilitated by UGT1A9.[2][4] The major metabolites identified in human plasma and urine are hydroxy-roxadustat and roxadustat O-glucuronide.[4][5] Unchanged Roxadustat remains the major circulating component in human plasma.[4][5]
Chromatographic Separation Protocols
The following protocols are designed for the effective separation of Roxadustat from its metabolites in biological samples such as plasma and urine.
Protocol 1: HPLC-UV Method for Roxadustat and its Degradation Products
This method is suitable for the analysis of Roxadustat and its degradation products, which can be adapted for metabolite analysis with appropriate validation.[6][7]
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or urine sample, add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Vortex for 1 minute and inject into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| Column | Agilent Eclipse XDB-C8 (150 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Methanol: 0.05 M Phosphate Buffer (pH 5.0) (70:30, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | UV at 262 nm[6][7] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Expected Results
| Compound | Retention Time (min) |
| Roxadustat | 4.6 ± 0.02[6][7] |
Note: Retention times of metabolites would need to be determined using reference standards.
Protocol 2: UPLC-MS/MS Method for Roxadustat and its Metabolites in Human Plasma and Urine
This highly sensitive and selective method is ideal for the quantification of Roxadustat and its metabolites in clinical and research settings.[9][10]
Sample Preparation (Solid-Phase Extraction)
-
Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of plasma or urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | Waters XTerra Phenyl (e.g., 50 x 2.1 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water[9][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[9][11] |
| Flow Rate | 0.4 mL/min[12] |
| Gradient | 5% B for 0.5 min, linear to 40% B at 2 min, linear to 100% B at 8 min, hold for 2 min, then return to 5% B[12] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[9] |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Roxadustat | 353.1 | 188.1 |
| Hydroxy-Roxadustat | 369.1 | 204.1 |
| Roxadustat O-Glucuronide | 529.1 | 353.1 |
Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Roxadustat and its metabolites from biological samples.
Data Summary
The following table summarizes the key quantitative parameters for the chromatographic methods described.
| Method | Analyte | Retention Time (min) | Limit of Quantification (LOQ) |
| HPLC-UV | Roxadustat | 4.6 ± 0.02[6][7] | 2.5 µg/mL[6] |
| UPLC-MS/MS | Roxadustat | Varies with gradient | 1 ng/mL[9] |
| UPLC-MS/MS | Metabolites | Varies with gradient | 0.5 - 2.0 ng/mL[13] |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the separation and quantification of Roxadustat and its metabolites in biological matrices. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the specific goals of the analysis. The UPLC-MS/MS method offers superior performance for trace-level quantification necessary in pharmacokinetic and anti-doping studies. Proper validation of these methods is essential to ensure accurate and reproducible results.
References
- 1. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine [mdpi.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of roxadustat on serum metabolome and lipidome in patients with end-stage renal disease and erythropoiesis-stimulating agent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression for Roxadustat-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the LC-MS analysis of Roxadustat-d5.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is a significant concern in LC-MS analysis as it can negatively impact the accuracy, precision, and sensitivity of quantification.[3] For this compound, which is used as an internal standard, signal suppression can lead to inaccurate quantification of the target analyte, Roxadustat.
Q2: What are the most common causes of signal suppression for this compound?
A2: The most common causes of signal suppression for this compound in LC-MS analysis include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) such as phospholipids, salts, and proteins can compete with this compound for ionization, leading to a reduced signal.[4]
-
Ion Source Parameters: Suboptimal settings for parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature can lead to inefficient ionization and signal loss.
-
Chromatographic Conditions: Poor chromatographic separation can result in co-elution of matrix components with this compound, causing suppression. The composition of the mobile phase, including additives and pH, can also significantly influence ionization efficiency.
Q3: How can I detect signal suppression in my this compound analysis?
A3: Signal suppression can be detected using several methods:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates signal suppression.
-
Matrix Effect Evaluation: The peak area of this compound in a sample prepared in a neat solvent is compared to the peak area of this compound in a post-extraction spiked matrix sample. A lower peak area in the matrix sample indicates suppression. A study on Roxadustat in urine found the matrix effect to be less than 35%.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effect | 1. Improve Sample Preparation: Implement or optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. A published method for Roxadustat in human plasma successfully used LLE.[3] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. | Increased signal intensity and better signal-to-noise ratio. |
| Suboptimal Ion Source Parameters | 1. Optimize Capillary Voltage: Vary the capillary voltage in increments (e.g., 0.5 kV) to find the optimal value for this compound ionization. 2. Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient desolvation and ionization. 3. Optimize Source Temperature: Adjust the ion source temperature to facilitate efficient solvent evaporation without causing thermal degradation of the analyte. | A significant increase in the signal intensity of this compound. |
| Inappropriate Chromatographic Conditions | 1. Modify Mobile Phase: Adjust the organic solvent-to-aqueous ratio or change the organic solvent (e.g., from acetonitrile to methanol). 2. Optimize Mobile Phase Additives: The concentration of additives like formic acid can impact ionization. For HIF stabilizers like Roxadustat, adjusting the formic acid concentration can improve peak shape and signal. 3. Change HPLC Column: Use a column with a different stationary phase to alter selectivity and separate this compound from interfering components. | Improved peak shape, resolution, and signal intensity. |
Issue 2: Inconsistent this compound Signal Across a Run
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | 1. Wash the Column: Implement a robust column washing procedure between injections to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from contamination. | More consistent and reproducible signal for this compound throughout the analytical run. |
| Ion Source Contamination | 1. Clean the Ion Source: Regularly clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions. | Restoration of signal intensity and stability. |
| Shifting Retention Time | 1. Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each injection. 2. Check for Leaks: Inspect the LC system for any leaks that could cause pressure fluctuations and retention time shifts. | Consistent retention time and reproducible signal intensity. |
Data Presentation
The following tables provide illustrative data on how optimizing ion source and chromatographic parameters can impact the signal intensity of this compound.
Table 1: Effect of Ion Source Parameters on this compound Signal Intensity
| Parameter | Setting 1 | Signal Intensity (Counts) | Setting 2 | Signal Intensity (Counts) | Setting 3 | Signal Intensity (Counts) |
| Capillary Voltage | 3.0 kV | 1.2 x 10^6 | 3.5 kV | 1.8 x 10^6 | 4.0 kV | 1.5 x 10^6 |
| Nebulizer Gas | 30 psi | 1.1 x 10^6 | 40 psi | 1.7 x 10^6 | 50 psi | 1.4 x 10^6 |
| Drying Gas Flow | 8 L/min | 1.3 x 10^6 | 10 L/min | 1.9 x 10^6 | 12 L/min | 1.6 x 10^6 |
| Source Temperature | 300 °C | 1.4 x 10^6 | 325 °C | 2.0 x 10^6 | 350 °C | 1.7 x 10^6 |
Table 2: Effect of Mobile Phase Composition on this compound Signal and Retention Time
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient | Retention Time (min) | Signal Intensity (Counts) |
| 0.1% Formic Acid in Water | Acetonitrile | 60% B | 2.5 | 1.5 x 10^6 |
| 0.1% Formic Acid in Water | Methanol | 60% B | 3.1 | 1.2 x 10^6 |
| 0.2% Formic Acid in Water | Acetonitrile | 60% B | 2.4 | 1.8 x 10^6 |
| 10 mM Ammonium Formate | Acetonitrile | 60% B | 2.8 | 1.1 x 10^6 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank biological matrix (e.g., plasma, urine) using the established sample preparation method (e.g., LLE or SPE).
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with this compound to the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using the developed LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100
-
A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.
-
Protocol 2: Optimization of Ion Source Parameters
-
Infuse this compound Solution: Continuously infuse a standard solution of this compound (e.g., 100 ng/mL in mobile phase) directly into the mass spectrometer using a syringe pump.
-
Vary One Parameter at a Time: While monitoring the signal intensity of the this compound precursor ion, systematically vary one ion source parameter at a time (e.g., capillary voltage, nebulizer pressure, drying gas flow, source temperature) across its operational range.
-
Identify Optimal Setting: For each parameter, identify the setting that produces the maximum and most stable signal.
-
Combine Optimal Settings: Set all parameters to their individually optimized values and verify the overall signal improvement.
Protocol 3: LC-MS/MS Method for Roxadustat in Human Plasma
This protocol is based on a validated method for the quantification of Roxadustat in human plasma.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (this compound).
-
Add 50 µL of 1 M HCl and vortex.
-
Add 1 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: Waters XTerra Phenyl (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile/Water/Formic Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min (with a 60% post-column split)
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Roxadustat: m/z 353.1 → 160.1
-
This compound: m/z 358.1 → 165.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of mobile phase additives for the LC-MS characterization of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape and retention time shifts for Roxadustat.
Welcome to the technical support center for Roxadustat analysis. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the analysis of Roxadustat. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve poor peak shape and retention time shifts.
Frequently Asked Questions (FAQs)
Poor Peak Shape
Q1: My Roxadustat peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for Roxadustat is a common issue and can be caused by several factors. Given that Roxadustat has an acidic pKa of approximately 3.35, interaction with active sites on the column is a primary suspect.[1] Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
-
Mobile Phase pH: The pH of your mobile phase is critical. If the pH is close to the pKa of Roxadustat (around 3.35), you may have a mixed population of ionized and non-ionized species, which can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For Roxadustat, a mobile phase pH of around 5 has been shown to be effective in published methods.[2] This ensures that Roxadustat is fully ionized and interacts with the stationary phase more uniformly.
-
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of Roxadustat, causing tailing.
-
Solution: Use a high-purity, end-capped column specifically designed for the analysis of basic or polar compounds. Columns with a C8 or C18 stationary phase are commonly used for Roxadustat analysis.[2]
-
-
Metal Contamination: Roxadustat has functional groups that can chelate with metal ions present in the HPLC system (e.g., stainless steel frits, tubing, or even the stationary phase itself). This interaction can lead to severe peak tailing.
-
Solution:
-
Use a column with a PEEK or other metal-free lining.
-
Incorporate a mild chelating agent, such as a low concentration of EDTA, into your mobile phase to sequester metal ions.
-
Passivate your HPLC system to minimize exposed metal surfaces.
-
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q2: I am observing peak fronting for my Roxadustat peak. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your Roxadustat standard and samples in the initial mobile phase composition. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting a very high concentration of your sample can also lead to peak fronting.
-
Solution: Try diluting your sample and re-injecting.
-
-
Column Degradation: A void or channel in the column packing material can lead to distorted peak shapes, including fronting.
-
Solution: If you suspect column degradation, try replacing it with a new, validated column.
-
Retention Time Shifts
Q3: The retention time for Roxadustat is gradually shifting to later times during my analytical run. What should I investigate?
A3: A gradual increase in retention time often points to a change in the mobile phase flow rate or composition.
-
Flow Rate Decrease: A decrease in the flow rate will cause all peaks in the chromatogram to elute later.
-
Solution: Check for leaks in the pump, fittings, and connections. Ensure the pump seals are in good condition and that there are no air bubbles in the solvent lines. Manually verify the flow rate using a calibrated graduated cylinder and a stopwatch.
-
-
Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, the more volatile organic component can evaporate over time, leading to a weaker mobile phase and longer retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using online mixing, ensure the proportioning valves are functioning correctly.
-
Q4: My Roxadustat retention time is shifting randomly between injections. What are the potential causes?
A4: Random shifts in retention time can be more challenging to diagnose but are often related to the instrument or column equilibration.
-
Inadequate Column Equilibration: If you are running a gradient method, insufficient equilibration time between injections will lead to inconsistent starting conditions and, therefore, variable retention times.
-
Solution: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run. A stable temperature of 28°C has been used in validated methods for Roxadustat.[3]
-
-
Pump Issues: Inconsistent pump performance, such as faulty check valves, can lead to a fluctuating flow rate and random retention time shifts.
-
Solution: Service the pump, paying close attention to the check valves and seals.
-
Quantitative Data Summary
The following table summarizes typical HPLC and LC-MS/MS parameters used for the analysis of Roxadustat, which can serve as a starting point for method development and troubleshooting.
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method |
| Column | C18 (5 µm, 250 x 4.6 mm) | Agilent Eclipse XDB-C8 (150 x 4.6 mm) | Waters XTerra Phenyl |
| Mobile Phase | Ethanol:Water (80:20 v/v) | Methanol:Phosphate Buffer (0.05 M, pH 5) (70:30 v/v) | Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 28 °C | Not Specified | Not Specified |
| Detection | UV at 262 nm | UV at 262 nm | MS/MS (MRM mode, ESI+) |
| Retention Time | ~6 min | ~4.6 min | Not Specified |
| Reference | [3] | [2][4] | [5] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Roxadustat Analysis (pH 5)
This protocol describes the preparation of a phosphate buffer mobile phase at pH 5, which is effective for achieving good peak shape for Roxadustat.
Materials:
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH2PO4)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Potassium hydroxide solution for pH adjustment
-
0.45 µm membrane filter
Procedure:
-
Prepare 0.05 M Phosphate Buffer:
-
Weigh out the appropriate amount of KH2PO4 to prepare a 0.05 M solution (e.g., 6.8 g per 1 L of water).
-
Dissolve the KH2PO4 in deionized water.
-
-
Adjust pH:
-
While stirring, monitor the pH of the buffer solution with a calibrated pH meter.
-
Adjust the pH to 5.0 ± 0.05 using a dilute solution of phosphoric acid or potassium hydroxide.
-
-
Filter the Buffer:
-
Filter the pH-adjusted buffer through a 0.45 µm membrane filter to remove any particulates.
-
-
Prepare the Mobile Phase:
-
In a clean solvent reservoir, combine the filtered phosphate buffer and methanol in a 30:70 (v/v) ratio.
-
For example, to prepare 1 L of mobile phase, mix 300 mL of the phosphate buffer with 700 mL of methanol.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture by sonication or vacuum filtration to remove dissolved gases.
-
Protocol 2: System Suitability Testing
Before running your samples, it is crucial to perform a system suitability test to ensure your HPLC system is performing correctly.
Procedure:
-
Prepare a standard solution of Roxadustat at a known concentration (e.g., 10 µg/mL).
-
Make five replicate injections of the standard solution.
-
Evaluate the following parameters:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time for the five injections should be less than 1%.
-
Peak Area Repeatability: The RSD of the peak area for the five injections should be less than 2%.
-
Tailing Factor (Asymmetry Factor): The tailing factor for the Roxadustat peak should ideally be between 0.9 and 1.5.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be high (typically >2000 for a standard HPLC column).
-
If your system fails to meet these criteria, it indicates a problem that needs to be addressed before proceeding with sample analysis.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues with Roxadustat analysis.
Caption: Troubleshooting workflow for poor peak shape of Roxadustat.
Caption: Troubleshooting workflow for retention time shifts in Roxadustat analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression Effects in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects in complex biological matrices during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis of biological samples?
A: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological matrices like plasma, serum, or urine, endogenous components such as salts, proteins, lipids (especially phospholipids), and metabolites are common causes of ion suppression.[1][4][5] If not addressed, ion suppression can lead to inaccurate quantitative results, reduced detection capabilities, and even false negatives.[1][6]
Q2: How can I determine if my analysis is affected by ion suppression?
A: There are several experimental methods to assess the presence and extent of ion suppression. The most common is the post-column infusion experiment .[4][7][8][9] This technique helps identify regions in the chromatogram where ion suppression occurs. Another approach is to compare the analyte's response in a pure solvent versus the sample matrix (post-extraction spike).[1][10] A significant decrease in signal in the matrix indicates suppression.
Q3: What are the primary causes of ion suppression in biological matrices?
A: The primary causes of ion suppression are co-eluting endogenous and exogenous compounds that interfere with the ionization process.[1][11]
-
Endogenous Components: These are naturally present in the biological sample and include phospholipids, salts, proteins, and peptides.[4][5][9]
-
Exogenous Substances: These can be introduced during sample collection or preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives like trifluoroacetic acid (TFA) and triethylamine (TEA).[1][12]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[1]
Q4: Can changing the ionization technique or polarity help reduce ion suppression?
A: Yes, switching the ionization mode can be a simple and effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2][3] Within ESI, switching from positive to negative ion mode can also be beneficial, as fewer matrix components tend to ionize in negative mode, reducing the potential for interference.[1][3][7]
Troubleshooting Guides
Issue 1: Poor signal intensity and reproducibility for my analyte.
This is a classic symptom of ion suppression. The following workflow can help you troubleshoot and mitigate the issue.
Caption: A logical workflow for troubleshooting low signal intensity caused by ion suppression.
Issue 2: My calibration curve is non-linear at higher concentrations.
This can be due to ion suppression from the analyte itself or from matrix components that become more problematic as the analyte concentration increases.
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the sample to reduce the concentration of both the analyte and interfering matrix components.[2][7] However, this may not be feasible for trace analysis.[2]
-
Optimize Sample Preparation: More rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective at removing interfering compounds than simpler methods like protein precipitation.[10][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction and quantification.[10][12]
Issue 3: I see a significant drop in signal when I switch from a standard solution to a biological matrix.
This directly points to a matrix effect. The goal is to either remove the interfering components or separate them chromatographically from the analyte.
Caption: Key strategies to address matrix effects when transitioning from simple to complex samples.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank extracted biological matrix sample
-
Mobile phase
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to a tee-union.
-
Connect the syringe pump, containing the analyte standard solution, to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the analyte.
-
Once a stable signal is achieved, inject the blank extracted biological matrix sample onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Any dips or decreases in the baseline signal indicate regions of ion suppression.[8][9]
Protocol 2: Evaluating Matrix Factor by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Sample Set A: Spike the analyte of interest at a known concentration into a pure solvent (e.g., mobile phase).
-
Prepare Sample Set B: Extract a blank biological matrix sample using your established sample preparation protocol. After extraction, spike the analyte at the same concentration as in Set A into the extracted matrix.
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
Phospholipids are a major cause of ion suppression in plasma and serum samples.[13] The following table summarizes the relative effectiveness of common sample preparation techniques in removing them.
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Analyte Recovery | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | Variable | Medium |
| Solid Phase Extraction (SPE) | High | High | Low |
| HybridSPE®-Phospholipid | Very High | High | Very Low |
Data is qualitative and comparative. Actual performance depends on the specific method, analyte, and matrix.
Table 2: Common Mobile Phase Additives and Their Potential for Ion Suppression
| Additive | Typical Concentration | Positive Ion Mode Effect | Negative Ion Mode Effect |
| Formic Acid | 0.1% | Generally low suppression | N/A |
| Acetic Acid | 0.1% | Generally low suppression | N/A |
| Ammonium Formate | 5-10 mM | Can reduce suppression | Can reduce suppression |
| Ammonium Acetate | 5-10 mM | Can reduce suppression | Can reduce suppression |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Significant suppression | Minimal effect |
| Triethylamine (TEA) | 0.1% | Significant suppression | Minimal effect |
It is recommended to keep the concentration of additives like TFA and TEA as low as possible, typically under 0.1% v/v, if their use is unavoidable.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. longdom.org [longdom.org]
- 11. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Stability of Roxadustat-d5 in processed samples and autosampler vials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Roxadustat-d5 in processed samples and autosampler vials. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of Roxadustat that could be relevant to its deuterated analog, this compound?
A1: Studies on Roxadustat have shown it is susceptible to degradation under certain conditions. Significant degradation has been observed during acid and alkali hydrolysis, as well as under oxidative stress.[1][2] Conversely, the drug is relatively stable under neutral, photolytic, and thermal conditions.[1][2] These characteristics suggest that the stability of this compound can be compromised by exposure to acidic or basic conditions during sample processing and storage.
Q2: What are the common stability concerns for deuterated internal standards like this compound in bioanalysis?
A2: Deuterated internal standards are generally reliable, but can present unique challenges. These include:
-
Back-exchange: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, particularly if the labels are on exchangeable sites like hydroxyl or amine groups, or on carbons adjacent to carbonyl groups.[3] This can lead to a decrease in the internal standard signal and an increase in the signal of the unlabeled analyte.
-
Chromatographic Shift: The presence of deuterium can sometimes lead to slight differences in retention time compared to the unlabeled analyte. This "isotope effect" can cause differential ion suppression or enhancement if the two compounds do not co-elute perfectly.[3]
-
Stability in Processed Samples: The stability of the internal standard can be affected by the final composition of the processed sample, including the type of solvent, pH, and presence of residual matrix components.
Q3: How long can I expect my processed samples containing this compound to be stable in the autosampler?
A3: The stability of this compound in the autosampler is dependent on several factors, including the temperature of the autosampler, the composition of the reconstitution solvent, and the material of the vial and cap. It is crucial to perform an autosampler stability study as part of your method validation to determine the maximum allowable time that samples can be stored before analysis without compromising the integrity of the results.
Troubleshooting Guides
Issue 1: Decreasing or Inconsistent this compound Peak Area Over an Analytical Run
Possible Causes:
-
Degradation in the Autosampler: The reconstitution solvent may be promoting the degradation of this compound. If the solvent is acidic or basic, it could be causing hydrolysis.
-
Adsorption to Vials: this compound may be adsorbing to the surface of the autosampler vials, especially if they are made of glass.
-
Evaporation of Solvent: If the vial caps are not sealed properly, the solvent can evaporate, leading to an increase in the concentration of the internal standard and other analytes.
-
Instrumental Drift: The mass spectrometer's response may be drifting over the course of the run.
Troubleshooting Steps:
-
Verify Solvent pH: Check the pH of your reconstitution solvent. If it is not neutral, consider adjusting it or using a different solvent system.
-
Test Different Vials: Switch to polypropylene vials or silanized glass vials to minimize adsorption.
-
Check Vial Seals: Ensure that the vial caps and septa are appropriate for your solvent and are providing a proper seal.
-
Evaluate Instrument Performance: Analyze a series of standards at the beginning and end of the run to check for instrumental drift.
Issue 2: Appearance of Unlabeled Roxadustat Peak in Blank Samples Spiked Only with this compound
Possible Causes:
-
Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled compound.
-
In-source Back-Exchange: Deuterium exchange can sometimes occur in the ion source of the mass spectrometer.
-
Back-Exchange in Solution: The deuterium labels may be exchanging with protons in the sample matrix or reconstitution solvent.
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the certificate of analysis for your this compound standard to determine the level of isotopic purity.
-
Optimize Ion Source Conditions: Adjust ion source parameters such as temperature and gas flows to minimize the potential for in-source back-exchange.
-
Evaluate Solvent Composition: If back-exchange in solution is suspected, investigate the effect of different solvents and pH on the stability of the deuterium label.
Quantitative Data Summary
The following tables present illustrative data for the stability of this compound in processed human plasma. Note: This is hypothetical data provided for exemplary purposes and should be replaced with data generated during your specific method validation.
Table 1: Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 | 100.5 | 100.5% |
| 2 | 99.8 | 99.8% |
| 4 | 98.9 | 98.9% |
| 8 | 97.5 | 97.5% |
| 24 | 92.1 | 92.1% |
Table 2: Autosampler Stability of this compound in Processed Human Plasma at 10°C
| Time (hours) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 | 101.2 | 101.2% |
| 12 | 100.7 | 100.7% |
| 24 | 99.5 | 99.5% |
| 48 | 98.6 | 98.6% |
| 72 | 96.8 | 96.8% |
Experimental Protocols
Protocol for Autosampler Stability Assessment
Objective: To determine the stability of this compound in processed samples stored in the autosampler under the conditions of a typical analytical run.
Methodology:
-
Sample Preparation: Prepare a set of quality control (QC) samples at low and high concentrations in the appropriate biological matrix. Process these samples using your validated extraction procedure.
-
Initial Analysis: Immediately after processing, analyze a subset of the low and high QC samples (n=3-6) to establish the time-zero concentration.
-
Storage: Place the remaining processed QC samples in the autosampler set to the temperature that will be used for routine analysis.
-
Time-Point Analysis: At predefined time points (e.g., 12, 24, 48, 72 hours), inject another set of the stored QC samples.
-
Data Evaluation: Calculate the mean concentration of the stored QC samples at each time point and compare it to the mean concentration of the time-zero samples. The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing autosampler stability of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound peak area.
References
Potential for deuterium exchange in Roxadustat-d5 under specific conditions.
This guide provides troubleshooting advice and frequently asked questions regarding the potential for deuterium exchange in Roxadustat-d5. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is the stability of its deuterium labels critical?
This compound is a deuterated form of Roxadustat, where five hydrogen atoms on the phenoxy ring have been replaced with deuterium.[1] It is primarily intended for use as an internal standard for the quantification of Roxadustat in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
The stability of the deuterium labels is paramount for its function as an internal standard. An ideal internal standard behaves chemically and physically identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by mass. If deuterium atoms exchange with hydrogen atoms from the solvent or matrix, the mass of the standard will change, leading to inaccurate quantification of the target analyte, Roxadustat.
Q2: Under what conditions is this compound susceptible to deuterium exchange or degradation?
While the carbon-deuterium (C-D) bond is generally more stable than a carbon-hydrogen (C-H) bond, exchange or degradation can occur under specific stress conditions.[3] Roxadustat itself has been shown to be susceptible to degradation under hydrolytic and oxidative stress.
-
pH-Dependent Hydrolysis: Roxadustat demonstrates significant degradation under both acidic and alkaline hydrolysis conditions.[4][5] Given that hydrogen-deuterium exchange reactions are often catalyzed by acid or base, exposure of this compound to strong acidic or basic solutions during sample preparation or storage could create a risk for deuterium exchange.[6][7]
-
Oxidative Conditions: Significant degradation of the parent molecule occurs under oxidative stress.[4][5] While this may not directly cause deuterium exchange on the aromatic ring, it can lead to the loss of the internal standard.
-
In Vivo Metabolism: In vivo studies of other deuterated compounds have shown that metabolic processes, such as hydroxylation, can result in the loss of deuterium atoms.[8] Roxadustat is primarily metabolized in the liver by CYP2C8 and UGT1A9.[9] While the deuterium labels on this compound are on the phenoxy ring, which is not the primary site of metabolic oxidation, the potential for metabolic loss of deuterium should be considered in pharmacokinetic studies.
The table below summarizes the stability of the parent compound, Roxadustat, under various stress conditions, which informs the potential stability of this compound.
| Stress Condition | Stability of Roxadustat | Potential Implication for this compound |
| Acid Hydrolysis | Significant degradation observed[4][5] | High risk of molecular degradation and potential for deuterium exchange. |
| Alkali Hydrolysis | Significant degradation observed[4][5] | High risk of molecular degradation and potential for deuterium exchange. |
| Oxidative Degradation | Significant degradation observed[4][5] | High risk of molecular degradation. |
| Neutral Hydrolysis | Relatively stable[4][5] | Low risk of exchange or degradation. |
| Photolysis | Relatively stable[4][5] | Low risk of exchange or degradation. |
| Thermal Conditions | Relatively stable[4][5] | Low risk of exchange or degradation. |
| Table 1: Summary of Roxadustat stability under forced degradation conditions. |
Q3: I am observing unexpected mass shifts (e.g., M-1, M-2) in my this compound internal standard peak. What is the likely cause?
Observing mass shifts lower than the expected mass for this compound suggests a loss of deuterium, likely due to back-exchange with hydrogen. This can compromise quantitative accuracy. The following troubleshooting workflow can help identify the source of the issue.
Caption: Troubleshooting workflow for identifying sources of deuterium loss.
Key areas to investigate:
-
Sample Preparation: Avoid prolonged exposure to highly acidic or basic conditions. Maintain low temperatures (e.g., on ice) throughout the preparation process.
-
LC-MS Method: The analytical process itself can introduce back-exchange, especially with residual protons in the mobile phase. This is often managed by keeping the entire chromatographic pathway, from injector to column to ion source, at a low temperature (e.g., 0-4°C).[10]
-
Storage: The manufacturer recommends storing this compound at -20°C, with a stability of at least 4 years under these conditions.[1] Storing stock solutions in protic solvents (e.g., water, methanol) for extended periods, even at low temperatures, may increase the risk of exchange over time.
Q4: How can I experimentally test the stability of this compound and the potential for back-exchange in my specific analytical method?
You can perform a stability assessment that mimics the conditions of your experimental workflow. This involves incubating this compound under various conditions and monitoring its mass over time by LC-MS.
This protocol outlines a method to test the stability of this compound under conditions relevant to your sample processing and analysis.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an aprotic solvent like DMSO or Acetone.
-
Create a series of test buffers that mimic your experimental conditions (e.g., mobile phase A, mobile phase B, sample extraction buffer, acidic and basic solutions for stress testing).
-
Prepare a "quench" solution: typically a low pH (e.g., pH 2.5) buffer kept at 0°C.[11]
-
-
Incubation:
-
Spike a known concentration of the this compound stock solution into each test buffer.
-
Incubate the solutions at relevant temperatures (e.g., 0°C, room temperature, 37°C).
-
Take aliquots at various time points (e.g., t=0, 10 min, 1 hr, 4 hr, 24 hr).
-
-
Quenching and Analysis:
-
Immediately quench the reaction for each aliquot by diluting it into the cold quench solution. This minimizes further exchange during analysis.[11]
-
Analyze the quenched samples promptly using a validated LC-MS method optimized to reduce back-exchange (see Q5).
-
-
Data Interpretation:
-
For each time point and condition, determine the average mass of the this compound peak.
-
A decrease in the average mass over time indicates deuterium-hydrogen back-exchange. Plot the mass vs. time for each condition to visualize the rate and extent of exchange.
-
Caption: Experimental workflow for assessing this compound stability.
Q5: What are the key LC-MS parameters to control to minimize deuterium back-exchange during analysis?
Minimizing back-exchange during the analytical run is crucial for accurate data. The goal is to move the sample from the quenched state to the mass spectrometer as quickly and coldly as possible.
| Parameter | Recommended Setting | Rationale |
| System Temperature | 0 - 4°C for autosampler, tubing, and column | Reduces the rate of the exchange reaction. Modern HDX-MS systems use a "cold train" to maintain low temperatures throughout the fluidic path.[10] |
| Chromatography | Fast gradient, short run time | Minimizes the time the sample spends in the mobile phase, where back-exchange can occur.[10] |
| Mobile Phase pH | Low pH (e.g., 2.5 - 3.0) using 0.1% formic acid | The rate of amide hydrogen exchange is slowest around pH 2.5. This "quenched" state helps preserve the deuterium labels during separation.[7][11] |
| Column | Use a column stable at low pH and temperature. | Ensures robust and reproducible chromatography under exchange-minimizing conditions. |
| Table 2: Key LC-MS parameters for minimizing deuterium back-exchange. |
Q6: What is the biological mechanism of Roxadustat, and could it influence stability?
Roxadustat is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting this enzyme, Roxadustat stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-α), allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes, most notably the gene for erythropoietin (EPO).[9] This ultimately stimulates red blood cell production. While this mechanism of action does not directly involve the phenoxy ring where the deuterium labels are located, understanding the drug's interaction with its target enzyme is part of a comprehensive stability assessment.
Caption: Simplified signaling pathway for Roxadustat's mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Impact of unlabeled Roxadustat impurity in the deuterated standard.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of Roxadustat, with a specific focus on the potential impact of unlabeled Roxadustat impurity in the deuterated internal standard (Roxadustat-d5).
Frequently Asked Questions (FAQs)
Q1: What is the potential impact of an unlabeled Roxadustat impurity in my deuterated this compound internal standard?
An unlabeled Roxadustat impurity in your deuterated internal standard (IS) can lead to inaccurate quantification of Roxadustat in your samples.[1] During LC-MS/MS analysis, the unlabeled impurity will be detected at the same mass transition as the analyte, causing a positive bias in the measured concentration. This interference is particularly problematic at the lower limit of quantitation (LLOQ), where the signal contribution from the impurity can be significant relative to the analyte's signal.[1]
Q2: Is there an acceptable limit for the percentage of unlabeled Roxadustat in the deuterated standard?
While there is no universally mandated percentage, regulatory bodies like the European Medicines Agency (EMA) provide guidance on the acceptable level of interference. The EMA guideline on bioanalytical method validation states that the response of the analyte from the internal standard at the working concentration should not be more than 20% of the response of the analyte at the LLOQ.[1][2] It is crucial to assess the isotopic purity of your deuterated standard to ensure it meets the requirements of your assay.
Q3: How can I determine the level of unlabeled Roxadustat impurity in my deuterated standard?
You can assess the contribution of the unlabeled impurity by preparing a solution containing only the deuterated internal standard at the concentration used in your assay and analyzing it using the same LC-MS/MS method as your samples. Any signal detected at the mass transition of the unlabeled Roxadustat will be attributable to the impurity.
Q4: What are the characteristic MRM transitions for Roxadustat and this compound?
While specific transitions can vary based on the instrument and source conditions, typical multiple reaction monitoring (MRM) transitions for Roxadustat (C₁₉H₁₆N₂O₅, molecular weight 352.35 g/mol ) in positive ion mode would involve the precursor ion [M+H]⁺ at m/z 353.1 and fragment ions. For this compound (C₁₉H₁₁D₅N₂O₅, molecular weight 357.38 g/mol ), the precursor ion would be [M+H]⁺ at m/z 358.1. The product ions would be selected based on fragmentation patterns determined during method development. A common approach for quantification involves monitoring a specific product ion for each precursor.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or high results at the LLOQ | Contribution from unlabeled Roxadustat impurity in the deuterated internal standard. | 1. Assess IS Purity: Prepare and inject a solution of the deuterated internal standard (at the working concentration) without any analyte. Monitor the MRM transition of the unlabeled Roxadustat. The observed response should be less than 20% of the mean response of the LLOQ samples. 2. Contact Supplier: If the impurity level is high, contact the supplier of the deuterated standard for a certificate of analysis detailing the isotopic purity. 3. Increase LLOQ: If a higher purity standard is not available, consider raising the LLOQ of the assay to a level where the contribution from the impurity is less than 20%.[1] 4. Mathematical Correction: As a last resort, if the impurity contribution is consistent, a mathematical correction can be applied to the results. However, this approach should be thoroughly validated. |
| Poor calibration curve linearity, especially at the low end | Significant contribution of unlabeled impurity relative to the concentration of the low calibration standards. | 1. Evaluate IS Contribution: Follow the steps outlined above to assess the signal from the unlabeled impurity in the IS. 2. Optimize IS Concentration: Ensure the concentration of the deuterated internal standard is appropriate. A very high concentration can exacerbate the impact of even a small percentage of unlabeled impurity. |
| Inconsistent results between batches of deuterated standard | Lot-to-lot variability in the isotopic purity of the deuterated internal standard. | 1. Qualify New Batches: Always qualify new lots of deuterated internal standards by assessing the level of unlabeled impurity before use in sample analysis. 2. Maintain Records: Keep detailed records of the certificate of analysis and in-house verification for each lot of internal standard. |
Experimental Protocols
Protocol 1: Assessment of Unlabeled Roxadustat in Deuterated Internal Standard
Objective: To determine the contribution of the unlabeled Roxadustat impurity in the this compound internal standard to the analyte signal at the LLOQ.
Materials:
-
Roxadustat reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Validated bioanalytical method for Roxadustat
Procedure:
-
Prepare LLOQ Samples: Prepare a minimum of six replicate samples by spiking the appropriate biological matrix with Roxadustat at the LLOQ concentration. Process these samples according to the validated method, including the addition of the this compound internal standard at its working concentration.
-
Prepare IS-Only Samples: Prepare a minimum of six replicate samples containing only the this compound internal standard at its working concentration in the same biological matrix. These samples should not contain any added unlabeled Roxadustat.
-
LC-MS/MS Analysis: Analyze both sets of prepared samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean peak area response for the unlabeled Roxadustat MRM transition in the LLOQ samples.
-
Calculate the mean peak area response for the unlabeled Roxadustat MRM transition in the IS-only samples. This response is due to the unlabeled impurity.
-
Calculate the percentage contribution of the impurity using the following formula:
-
Protocol 2: General LC-MS/MS Method for Roxadustat Quantification
This is a general method that should be optimized and validated for your specific instrumentation and matrix.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B and increasing to elute Roxadustat.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Roxadustat: Precursor ion [M+H]⁺ m/z 353.1 → Product ion (to be determined during method development).
-
This compound: Precursor ion [M+H]⁺ m/z 358.1 → Product ion (to be determined during method development).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Roxadustat Mechanism of Action
Caption: Mechanism of action of Roxadustat in stabilizing HIF-1α.
Experimental Workflow for Assessing Impurity Impact
Caption: Workflow for evaluating unlabeled impurity in a deuterated standard.
References
Technical Support Center: Optimizing Roxadustat Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Roxadustat from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step for successful Roxadustat extraction from tissue?
A1: The most critical initial step is efficient and consistent tissue homogenization. Incomplete homogenization leads to variable and poor recovery because the analyte can remain trapped within intact cells. It is crucial to ensure the tissue is completely disrupted to allow for effective solvent access to the analyte. Using a high-quality mechanical homogenizer (e.g., bead beater or rotor-stator) and a validated homogenization buffer is recommended.
Q2: Which extraction method is generally recommended for Roxadustat from tissue samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A2: The choice depends on the required level of sample cleanup, desired recovery, and the specific tissue matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often providing high recovery for small molecules. A study on a similar small molecule, proxalutamide, in rat tissues demonstrated extraction recovery above 98% using a one-step PPT method[1]. It is an excellent starting point for method development.
-
Liquid-Liquid Extraction (LLE): LLE, especially Salting-Out Assisted LLE (SALLE), offers a higher degree of cleanup than PPT by removing different types of interferences. It can yield high recovery rates, with reports of 80-117% for other drugs in tissue samples[2]. This method is preferable when matrix effects are a significant concern.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup, which is critical for minimizing matrix effects and achieving the lowest limits of quantification. While more complex and time-consuming, it can be essential for challenging matrices or when high sensitivity is required. Extraction efficiency for Roxadustat in urine using SPE has been estimated to be greater than 75%[3].
Q3: What are the key physicochemical properties of Roxadustat to consider during method development?
A3: Roxadustat is a lipophilic acid that is highly bound (approximately 99%) to plasma proteins[4]. Its solubility is pH-dependent[4]. This means that pH adjustment of the homogenization buffer and extraction solvents can significantly impact recovery. For LLE, adjusting the pH of the aqueous phase can modulate the partition coefficient of Roxadustat into the organic phase. For SPE, pH control is vital for ensuring the correct ionization state for binding and elution.
Q4: How can I minimize the loss of Roxadustat during the extraction process?
A4: Analyte loss can occur at multiple stages. Key strategies to minimize loss include:
-
Ensuring complete and rapid homogenization on ice to prevent enzymatic degradation.
-
Minimizing the number of sample transfer steps.
-
Using a validated internal standard to account for losses during sample preparation and analysis[5].
-
Preventing the protein pellet from becoming completely desiccated after precipitation, as this can make re-solubilization of any co-precipitated analyte difficult[6].
-
Optimizing solvent volumes and mixing times to ensure efficient partitioning and extraction.
Q5: What is the mechanism of action of Roxadustat, and why is it relevant to tissue analysis?
A5: Roxadustat is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHDs, Roxadustat stabilizes HIF-α subunits, allowing them to accumulate and activate the transcription of target genes, most notably erythropoietin (EPO)[7][8][9]. Since Roxadustat's primary sites of action include the kidney and liver, accurately quantifying its concentration in these tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies[10].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Roxadustat from tissue samples.
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Verify that the tissue is fully disrupted. Increase homogenization time or intensity. Consider using enzymatic digestion for fibrous tissues prior to mechanical homogenization. Ensure the tissue-to-buffer ratio is optimal. |
| Inefficient Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is at least 3:1[11]. Vortex vigorously and allow sufficient incubation time at a low temperature (-20°C) to maximize protein removal[6]. |
| Suboptimal pH | Roxadustat is a lipophilic acid; its solubility and partitioning are pH-dependent[4]. Optimize the pH of the homogenization buffer and extraction solvents to maximize the recovery of its neutral, more lipophilic form. |
| Analyte Adsorption | Roxadustat may adsorb to plasticware. Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used for LLE steps. |
| Insufficient Phase Separation (LLE) | Centrifuge at a higher speed or for a longer duration to achieve a clear separation between the aqueous and organic layers. The addition of salt (SALLE) can improve phase separation[2][12]. |
| Inefficient Elution (SPE) | Ensure the elution solvent is strong enough to completely desorb Roxadustat from the SPE sorbent. Test different solvent compositions and volumes. Ensure the cartridge does not dry out before the elution step. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Co-eluting Interferences | Tissues, especially liver and kidney, are complex matrices. Improve sample cleanup by switching from PPT to a more rigorous method like LLE or SPE[13]. |
| Phospholipids | High lipid content can cause ion suppression. Use a phospholipid removal plate/cartridge or perform a targeted lipid removal step in your LLE protocol (e.g., using a solvent like hexane). |
| Insufficient Chromatographic Separation | Optimize the LC gradient to better separate Roxadustat from matrix components. Consider using a different column chemistry. |
| High Salt Concentration | Residual salts from buffers can interfere with ionization. Ensure desalting steps in SPE protocols are effective. If using PPT or LLE, ensure no salt precipitation occurs upon final sample reconstitution. |
Quantitative Data on Extraction Recovery
Direct comparative data for Roxadustat extraction from tissues is limited in the literature. However, data from similar small molecules and different biological matrices can provide a strong baseline for expected performance.
| Extraction Method | Analyte / Matrix | Reported Recovery (%) | Reference / Notes |
| Protein Precipitation | Proxalutamide / Rat Tissues | > 98% | [1] (Demonstrates high efficiency of PPT for small molecules in tissue) |
| Salting-Out Assisted LLE | Methoxetamine / Rat Tissues | 80 - 117% | [2] (Shows potential for high recovery with advanced LLE techniques) |
| Solid-Phase Extraction | Roxadustat / Human Urine | > 75% | [3] (Indicates good efficiency in a different biological matrix) |
Experimental Protocols
The following are detailed example protocols for the extraction of Roxadustat from tissue samples. Note: These are generalized methods and should be optimized and validated for your specific tissue type and laboratory conditions.
Protocol 1: Protein Precipitation (PPT)
This method is fast and often results in high recovery, making it ideal for initial method development.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., PBS with protease inhibitors) to the tissue.
-
Homogenize the sample using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Precipitation:
-
Transfer 100 µL of the tissue homogenate supernatant to a new microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation[14].
-
Incubate the sample at -20°C for at least 30 minutes to facilitate protein precipitation[6].
-
-
Sample Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample compared to PPT.
-
Tissue Homogenization:
-
Follow Step 1 as described in the PPT protocol.
-
-
Extraction:
-
Transfer 100 µL of the tissue homogenate supernatant to a new microcentrifuge tube.
-
Add the internal standard.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
-
Sample Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest level of sample cleanup. A reverse-phase (e.g., C18) sorbent is suitable for a lipophilic compound like Roxadustat.
-
Tissue Homogenization:
-
Follow Step 1 as described in the PPT protocol.
-
-
Sample Pre-treatment:
-
Take 100 µL of the tissue homogenate supernatant and dilute it with 900 µL of 2% formic acid in water. This ensures the analyte is retained on the reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Roxadustat from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to Roxadustat extraction and analysis.
Caption: Experimental workflow for Roxadustat extraction from tissue samples.
Caption: Troubleshooting decision tree for low extraction recovery.
Caption: Roxadustat's mechanism of action via the HIF-1α signaling pathway.
References
- 1. Quantitative determination of proxalutamide in rat plasma and tissues using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Renal Anemia with Roxadustat: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. agilent.com [agilent.com]
- 12. Salting-out-assisted liquid-liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. filtrous.com [filtrous.com]
Dealing with matrix effects in the analysis of Roxadustat.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Roxadustat.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Roxadustat?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Roxadustat, by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[3] For instance, phospholipids present in plasma are a common cause of ion suppression.[3]
Q2: What are the common biological matrices used for Roxadustat analysis and their associated challenges?
A2: The most common biological matrices for Roxadustat analysis are human plasma and urine.[4] Plasma is a complex matrix containing high concentrations of proteins, lipids, and salts that can cause significant matrix effects.[1] Urine, while generally less complex than plasma, can still contain high concentrations of salts and other organic compounds that may interfere with the analysis.[5]
Q3: Which sample preparation techniques are recommended to mitigate matrix effects for Roxadustat analysis?
A3: Several sample preparation techniques can be employed to minimize matrix effects in Roxadustat analysis. The choice of method depends on the matrix, the required sensitivity, and throughput. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method suitable for high-throughput screening, but it may not provide the cleanest extracts, potentially leading to ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning Roxadustat into an immiscible organic solvent, effectively removing many matrix components.[4][6]
-
Supported Liquid Extraction (SLE): A more automated and reproducible form of LLE that uses a solid support, providing high recovery and reduced matrix effects.[7][8]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent, significantly reducing matrix interferences.[9]
Troubleshooting Guide
Problem 1: Inconsistent or low recovery of Roxadustat during analysis.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, ensure the pH of the aqueous phase is appropriate for Roxadustat's pKa and that the organic solvent is suitable. For SPE, select a sorbent that provides strong retention and elution characteristics for Roxadustat. |
| Analyte Instability | Roxadustat may be susceptible to degradation under certain conditions. Ensure that samples are stored properly (e.g., at -80°C) and that the extraction process is performed under conditions that minimize degradation (e.g., appropriate pH, protection from light if necessary). |
| Suboptimal LC-MS/MS Conditions | Review and optimize the mobile phase composition, gradient profile, and mass spectrometry parameters (e.g., ionization source settings, collision energy) to ensure maximum signal intensity for Roxadustat. |
Problem 2: Significant ion suppression or enhancement observed.
| Possible Cause | Suggested Solution |
| Co-eluting Matrix Components | Improve the sample cleanup process. Consider switching from PPT to a more rigorous technique like LLE, SLE, or SPE to remove interfering substances. A study on various prolyl-hydroxylase inhibitors, including Roxadustat, in urine demonstrated that a robust SPE method could limit the matrix effect to less than 35%.[9][10][11] |
| Inadequate Chromatographic Separation | Optimize the HPLC/UPLC method to separate Roxadustat from co-eluting matrix components. This can be achieved by modifying the mobile phase, changing the column chemistry (e.g., from a standard C18 to a phenyl column), or adjusting the gradient.[4] |
| Use of an Inappropriate Internal Standard (IS) | Employ a stable isotope-labeled internal standard (SIL-IS) for Roxadustat if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate correction during quantification.[12] |
Experimental Protocols and Data
Comparison of Sample Preparation Methods for Roxadustat Analysis
The following table summarizes the performance of different sample preparation techniques for the analysis of small molecule drugs, which can be considered indicative for Roxadustat analysis.
| Method | Typical Recovery (%) | Matrix Effect (%) | Throughput | Cost | Reference |
| Protein Precipitation (PPT) | >80 | High (variable) | High | Low | |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | Moderate | Medium | Medium | [4][7][8] |
| Supported Liquid Extraction (SLE) | >95 | Low | High | Medium | [7][8] |
| Solid-Phase Extraction (SPE) | >75 | Low | Medium | High | [9] |
Note: The values presented are illustrative and can vary depending on the specific protocol, matrix, and analytical instrumentation.
Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE) of Roxadustat from Human Plasma
This protocol is adapted from a validated method for the quantification of Roxadustat in human plasma.[4][12]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., stable isotope-labeled Roxadustat).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 50 µL of 5% hydrochloric acid.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Phase Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 45:55 acetonitrile:0.1% formic acid).
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for LLE of Roxadustat from plasma.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated quantitation of angiotensin II receptor antagonists (ARA-II) in human plasma by liquid-chromatography-tandem mass spectrometry using minimum sample clean-up and investigation of ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Method robustness testing for Roxadustat quantification assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method robustness testing for Roxadustat quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is method robustness testing and why is it critical for Roxadustat quantification?
A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It is a critical component of method validation, as outlined in the ICH Q2(R1) guidelines, that demonstrates the method's reliability and suitability for routine use. For Roxadustat, a drug requiring precise quantification for pharmacokinetic and quality control studies, robustness testing ensures that minor day-to-day variations in lab conditions do not lead to inaccurate results.
Q2: What are the typical parameters to investigate in a robustness study for a Roxadustat HPLC/LC-MS method?
A2: Based on established analytical methods for Roxadustat, the following parameters are crucial to evaluate[1]:
-
Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer (e.g., ±2%).
-
Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., ±0.2 units).
-
Column Temperature: Modifying the column oven temperature (e.g., ±5°C).
-
Flow Rate: Altering the mobile phase flow rate (e.g., ±0.1 mL/min).
-
Wavelength: For HPLC-UV methods, changing the detection wavelength (e.g., ±2 nm).
Q3: What are the common acceptance criteria for a successful robustness test?
A3: The primary acceptance criterion is that the deliberate variations in method parameters do not significantly impact the analytical results. Quantitatively, the relative standard deviation (%RSD) of the peak area or concentration for replicate injections under each varied condition should typically be less than 2.0%[1]. System suitability parameters such as peak tailing, theoretical plates, and retention time should also remain within predefined limits.
Q4: My Roxadustat sample shows signs of degradation. What are the likely causes?
A4: Forced degradation studies have shown that Roxadustat is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3] It is relatively stable under neutral, thermal, and photolytic stress.[2][3] If you observe unexpected peaks or a decrease in the main analyte peak, check the pH of your sample diluent and mobile phase. Ensure that samples are prepared fresh and protected from strong oxidizing agents.
Troubleshooting Guide
Issue 1: Retention Time (RT) is shifting or drifting between injections.
-
Potential Cause: Fluctuation in column temperature.
-
Solution: Ensure the column oven is on, set to the correct temperature, and has had adequate time to stabilize. Methods for Roxadustat often specify a controlled column temperature (e.g., 28°C) to ensure reproducibility[4].
-
-
Potential Cause: Inconsistent mobile phase composition.
-
Solution: Prepare fresh mobile phase. If using a gradient pump, ensure the online mixer is functioning correctly. Premixing the mobile phase can sometimes resolve issues with pump proportioning valves.
-
-
Potential Cause: Column equilibration is insufficient.
-
Solution: Increase the column equilibration time before the first injection and between runs to ensure the stationary phase is fully conditioned to the mobile phase.
-
Issue 2: The Roxadustat peak is tailing or showing poor shape.
-
Potential Cause: Secondary interactions with the column.
-
Solution: Roxadustat has basic functional groups that can interact with acidic residual silanols on the silica-based column packing, causing peak tailing. Ensure the mobile phase pH is appropriately controlled with a buffer to suppress silanol ionization (typically a slightly acidic pH is used).
-
-
Potential Cause: Sample solvent is too strong.
-
Solution: Roxadustat has low solubility in water but is soluble in organic solvents like DMSO.[5] However, injecting a sample in a diluent much stronger than the mobile phase (e.g., 100% DMSO or Acetonitrile) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Potential Cause: Column contamination or degradation.
-
Solution: Use a guard column to protect the analytical column from sample matrix components. If the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol or acetonitrile). If performance does not improve, the column may need replacement.
-
Issue 3: Inconsistent or low peak area/intensity in LC-MS/MS analysis.
-
Potential Cause: Matrix effects.
-
Solution: Components from the biological matrix (e.g., phospholipids from plasma) can co-elute with Roxadustat and suppress its ionization in the mass spectrometer source. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6]
-
-
Potential Cause: Ion source contamination.
-
Solution: The ion source can become contaminated over time, leading to a drop in sensitivity. Perform routine cleaning of the ESI probe, capillary, and source optics according to the manufacturer's guidelines.
-
-
Potential Cause: Unstable spray in the ESI source.
-
Solution: Ensure the mobile phase composition and flow rate are optimal for stable electrospray. The presence of non-volatile buffers (like phosphate) is incompatible with MS; use volatile buffers like ammonium formate or ammonium acetate instead.
-
Experimental Protocols & Data
Model Experimental Protocol for Robustness Testing (HPLC-UV)
This protocol is based on typical methods developed for Roxadustat quantification.[2][4]
-
Standard Method Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 0.05M Phosphate Buffer (pH 5.0) in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
Analyte Concentration: 10 µg/mL.
-
-
Robustness Parameter Variation:
-
Prepare and analyze six replicate injections of the standard solution under the standard conditions.
-
Modify one parameter at a time, keeping all others at the standard condition. For each modification, inject the standard solution six times.
-
Flow Rate Variation: Test at 0.9 mL/min and 1.1 mL/min.
-
Mobile Phase Ratio Variation: Test at 68:32 (Methanol:Buffer) and 72:28 (Methanol:Buffer).
-
Buffer pH Variation: Test at pH 4.8 and pH 5.2.
-
Wavelength Variation: Test at 260 nm and 264 nm.
-
-
-
Data Analysis:
-
For each condition, calculate the mean peak area, standard deviation (SD), and relative standard deviation (%RSD).
-
Record retention time, tailing factor, and theoretical plates.
-
Compare the results against the acceptance criteria (e.g., %RSD < 2.0%).
-
Summary of Quantitative Robustness Data
The following table summarizes representative data from a robustness study of an HPLC method for Roxadustat, demonstrating the method's resilience to small changes.
| Parameter Changed | Condition | Mean Peak Area* (n=6) | %RSD | Retention Time (min) | Tailing Factor |
| None (Standard) | - | 855,690 | 0.85% | 4.61 | 1.12 |
| Flow Rate | 0.9 mL/min | 950,120 | 1.05% | 5.12 | 1.14 |
| 1.1 mL/min | 778,540 | 0.98% | 4.19 | 1.11 | |
| Mobile Phase Ratio | 68:32 (v/v) | 861,230 | 1.69% | 4.95 | 1.15 |
| 72:28 (v/v) | 849,980 | 1.71% | 4.28 | 1.10 | |
| Buffer pH | pH 4.8 | 853,450 | 1.25% | 4.60 | 1.13 |
| pH 5.2 | 857,110 | 1.30% | 4.62 | 1.12 |
*Data is representative and adapted from published studies for illustrative purposes.[2]
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. akjournals.com [akjournals.com]
- 5. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolytic and oxidative degradation of Roxadustat and its impact on analysis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the hydrolytic and oxidative degradation of Roxadustat and its impact on analysis. It is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges and understanding the stability profile of this therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Roxadustat known to be unstable?
A1: Roxadustat is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] It is also unstable under photolytic conditions.[3][4]
Q2: What are the stable conditions for handling and storing Roxadustat?
A2: Roxadustat is relatively stable under neutral, thermal, and UV light conditions.[1][2] Specifically, it has been found to be stable in a solid state when exposed to thermal degradation and in oxidative conditions.[3][4]
Q3: How many degradation products of Roxadustat have been identified?
A3: Forced degradation studies have identified up to nine degradation products (DPs) of Roxadustat, termed DP-1 to DP-9.[3][4]
Q4: Have the structures of these degradation products been characterized?
A4: Yes, the chemical structures of all nine degradation products have been proposed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS). The structures of two major degradation impurities, DP-4 and DP-5, have been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Q5: Is there a common degradation product that forms under multiple stress conditions?
A5: Yes, DP-4 is a notable degradation impurity as it has been observed to form under alkaline hydrolysis, neutral hydrolysis, and photolysis conditions.[3]
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatogram During Roxadustat Analysis
Possible Cause: Degradation of Roxadustat due to improper sample handling or storage.
Troubleshooting Steps:
-
Verify Sample pH: Ensure that the pH of your sample and mobile phase is within a stable range for Roxadustat (ideally neutral). Acidic or alkaline conditions can lead to hydrolysis.
-
Protect from Light: Store Roxadustat stock solutions and samples protected from light, as photolytic degradation can occur.[3]
-
Control Temperature: While Roxadustat is relatively stable at higher temperatures in its solid form, prolonged exposure of solutions to elevated temperatures should be avoided.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of Roxadustat for analysis to minimize the potential for degradation over time.
-
Check for Oxidizing Agents: Ensure that solvents and reagents are free from oxidizing agents, which can cause oxidative degradation.
Issue 2: Poor Resolution Between Roxadustat and its Degradation Products
Possible Cause: Sub-optimal chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer in your mobile phase. A gradient elution may be necessary to separate all degradation products from the parent drug. A reported method uses a gradient of 0.1% formic acid in water and acetonitrile.[3]
-
Column Selection: A C18 or a C8 column can be used for the separation of Roxadustat and its degradants.[1][3] Ensure the column is in good condition.
-
Flow Rate: Optimize the flow rate to improve separation efficiency. A flow rate of 1.0 ml/min has been used successfully.[1][3]
-
pH of Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of both Roxadustat and its degradation products. Experiment with different pH values (e.g., around pH 5) to achieve the best resolution.[1]
Quantitative Data on Roxadustat Degradation
The following table summarizes the results from forced degradation studies, indicating the percentage of Roxadustat recovered under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Recovery (HPLC) | % Recovery (HPTLC) | Reference |
| Acidic Hydrolysis | 1N HCl | 2 hours | Room Temp. | 74.03% | 89.79% | [1] |
| Alkaline Hydrolysis | 1N NaOH | 2 hours | Room Temp. | 71.55% | - | [1] |
| Oxidative Degradation | 30% H₂O₂ | 4 hours | - | 83.15% | 78.31% | [1] |
| Thermal Degradation | Solid State | 8 hours | 80°C | Stable | Stable | [1] |
Experimental Protocols
Forced Degradation Studies
These protocols are designed to intentionally degrade the drug substance to understand its stability profile and to develop stability-indicating analytical methods.
1. Acidic Hydrolysis:
-
Dissolve Roxadustat in 1N hydrochloric acid.
-
Keep the solution at room temperature for 2 hours.[1]
-
Neutralize the solution with an appropriate amount of 1N sodium hydroxide.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC or HPTLC analysis.
2. Alkaline Hydrolysis:
-
Dissolve Roxadustat in 1N sodium hydroxide.
-
Keep the solution at room temperature for 2 hours.[1]
-
Neutralize the solution with an appropriate amount of 1N hydrochloric acid.
-
Dilute the sample with the mobile phase to the desired concentration for analysis.
3. Oxidative Degradation:
-
Dissolve Roxadustat in a solution of 30% hydrogen peroxide.
-
Keep the solution for 4 hours.[1]
-
Dilute the sample with the mobile phase to the desired concentration for analysis.
4. Thermal Degradation:
-
Expose the solid drug powder to a temperature of 80°C in an oven for 8 hours.[1]
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to the desired concentration for analysis.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC):
-
Column: Agilent Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) or XBridge C18 (250 mm × 4.6 mm, 5 µm).[1][3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A gradient program should be used to effectively separate the degradation products.
-
Detection: UV at 262 nm.[1]
2. High-Performance Thin-Layer Chromatography (HPTLC):
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[1]
-
Mobile Phase: Toluene: Ethyl Acetate: Glacial acetic acid (5:5:0.5 v/v/v).[1]
-
Detection: Densitometric scanning.
Visualizing Degradation and Analysis Workflows
Logical Workflow for Investigating Roxadustat Degradation
References
Validation & Comparative
Comparing Roxadustat-d5 with other internal standards for Roxadustat analysis.
For researchers, scientists, and drug development professionals, the accurate quantification of Roxadustat is critical. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Roxadustat-d5 with other potential internal standards, supported by available experimental data and detailed protocols to aid in methodological decisions.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring the accuracy of quantification. Stable isotope-labeled (SIL) analogs of the analyte are generally considered the gold standard for internal standards in mass spectrometry-based bioanalysis due to their similar physicochemical properties.
This guide focuses on the comparison of the following internal standards for Roxadustat analysis:
-
This compound: A deuterated stable isotope-labeled internal standard of Roxadustat.
-
[13C2, D3]-Roxadustat: Another stable isotope-labeled variant of Roxadustat.
-
Hydroxylated Roxadustat Sulfate: A metabolite of Roxadustat.
-
Physcion: A structurally unrelated compound.
Performance Data Comparison
The following table summarizes the available quantitative performance data for the different internal standards used in the analysis of Roxadustat. Data for Hydroxylated Roxadustat Sulfate and Physcion are limited in the reviewed literature.
| Internal Standard | Linearity (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Key Findings & Citations |
| This compound / [13C2, D3]-Roxadustat | 1 - 500 | -1.9 to 3.0 | 2.5 to 18.7 | A validated LC-MS/MS method demonstrated good linearity, accuracy, and precision for the quantification of Roxadustat in human plasma.[1] |
| Hydroxylated Roxadustat Sulfate | Not Available | Not Available | Not Available | Mentioned for use in doping control analysis alongside a stable isotope-labeled standard, but specific validation data is not publicly available.[2] |
| Physcion | Not Available | Not Available | Not Available | Mentioned as an internal standard in a study, however, detailed validation data regarding its performance in Roxadustat analysis is not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for Roxadustat analysis using a stable isotope-labeled internal standard.
Method Using [13C2, D3]-Roxadustat Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Combine an aliquot of the plasma sample with the internal standard solution ([13C2, D3]-Roxadustat).
-
Dilute the mixture with an aqueous solution containing 5% hydrochloride and methyl tert-butyl ether.
-
Perform liquid-liquid extraction.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen gas.
-
Reconstitute the residue with the HPLC mobile phase.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: ACE Phenyl column.
-
Mobile Phase: 45:55 acetonitrile: 0.1% formic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 mass spectrometer.
-
Ionization Mode: Not specified (likely Electrospray Ionization, ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Not specified.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in Roxadustat analysis using an internal standard.
References
Revolutionizing Roxadustat Quantification: A Comparative Analysis of an LC-MS/MS Method Using a Deuterated Internal Standard
A comprehensive evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Roxadustat, utilizing a deuterated internal standard, demonstrates superior linearity, accuracy, and precision compared to traditional high-performance liquid chromatography (HPLC) methods. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of analytical methodologies, supported by experimental data, to facilitate informed decisions in pharmacokinetic and other quantitative studies of Roxadustat.
Roxadustat is a novel hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used in the treatment of anemia associated with chronic kidney disease.[1] Accurate and reliable quantification of Roxadustat in biological matrices is crucial for clinical and preclinical research. The use of a stable isotope-labeled internal standard, such as Roxadustat-d5, in conjunction with LC-MS/MS, is a state-of-the-art approach to minimize matrix effects and improve analytical performance.
This guide presents a comparative overview of a validated LC-MS/MS method and a conventional RP-HPLC method for Roxadustat quantification, highlighting the key performance characteristics of linearity, accuracy, and precision.
Comparative Analysis of Analytical Methods
The following tables summarize the performance data for the LC-MS/MS method with a deuterated internal standard and a standard RP-HPLC method.
| Parameter | LC-MS/MS with Deuterated Internal Standard | RP-HPLC Method |
| Linearity Range | 1 - 5000 ng/mL[2] | 2.5 - 25 µg/mL (2500 - 25000 ng/mL)[3] |
| Correlation Coefficient (r²) | > 0.99 | 0.9994[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 2.5 µg/mL (2500 ng/mL) |
Table 1: Comparison of Linearity and LLOQ
| Parameter | LC-MS/MS with Deuterated Internal Standard | RP-HPLC Method |
| Intra-day Precision (%RSD) | < 10%[4] | Not explicitly stated, but method validated for precision[1] |
| Inter-day Precision (%RSD) | < 10%[4] | Not explicitly stated, but method validated for precision[1] |
| Accuracy (% Recovery) | 87.96% to 102.82%[4] | Not explicitly stated, but method validated for accuracy[3] |
Table 2: Comparison of Precision and Accuracy
The data clearly indicates that the LC-MS/MS method offers a significantly wider linear range and a much lower limit of quantification, enabling the analysis of samples with a broad spectrum of Roxadustat concentrations. The precision and accuracy of the LC-MS/MS method are also well-defined and fall within acceptable bioanalytical method validation guidelines.
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard
This method is designed for the quantification of Roxadustat in human plasma.
1. Sample Preparation:
-
A liquid-liquid extraction (LLE) procedure is employed for sample clean-up.[2]
2. Chromatographic Conditions:
-
Column: Waters XTerra Phenyl column.[2]
-
Mobile Phase: An isocratic mixture of acetonitrile/water/formic acid (60:40:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min with a 60% post-column split.[2]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
Alternative Method: RP-HPLC
This method is suitable for the quantitative analysis of Roxadustat in bulk drug and pharmaceutical formulations.
1. Sample Preparation:
-
Standard solutions are prepared by dissolving Roxadustat in the mobile phase to achieve concentrations within the linear range (2.5-25 µg/mL).[3]
2. Chromatographic Conditions:
-
Column: A C-18 column (e.g., 5 µm particle size, 250 cm length).[1]
-
Mobile Phase: A mixture of ethanol and water (80:20 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 262 nm.[1]
-
Column Temperature: 28 °C.[1]
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of Roxadustat using the LC-MS/MS method with a deuterated internal standard.
Caption: Experimental workflow for Roxadustat quantification using LC-MS/MS with a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the Threshold: A Comparative Guide to the Limit of Detection and Quantification for Roxadustat and its Alternatives
For researchers, scientists, and drug development professionals, understanding the analytical sensitivity for detecting and quantifying therapeutic agents is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Roxadustat, a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and its alternatives. The data presented herein, summarized from various analytical methodologies, offers a valuable resource for selecting the appropriate detection techniques and for the interpretation of analytical results.
This comparison focuses on Roxadustat and other HIF-PH inhibitors, including Daprodustat, Vadadustat, and Molidustat. Additionally, a qualitative comparison with traditional Erythropoiesis-Stimulating Agents (ESAs) is provided to highlight the differing analytical approaches for these distinct classes of drugs.
Quantitative Comparison of HIF-PH Inhibitors
The following table summarizes the reported LOD and LOQ values for Roxadustat and its alternatives determined by various analytical methods in different biological matrices.
| Drug | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Roxadustat | LC-MS/MS | Urine | 0.2 ng/mL[1] | 0.5 - 2.0 ng/mL[1] |
| RP-HPLC | Bulk Drug | 0.13 µg/mL[2] | 0.39 µg/mL[2] | |
| HPLC | Bulk Drug | 0.48 µg/mL[3] | 1.47 µg/mL[3] | |
| Daprodustat | HPLC | Pharmaceutical Dosage Form | 0.18 µg/mL[4] | 0.6 µg/mL[4] |
| LC-MS/MS | Plasma | - | 5.00 pg/mL[5] | |
| HPLC-MS/MS | Bulk Drug | 0.033 µg/mL[6] | - | |
| Vadadustat | UPLC-MS/MS | Saliva | 0.2845 µg/mL[7][8] | 0.9013 µg/mL[7][8] |
| HPLC-UV | Plasma | - | 0.2 µg/mL[9] | |
| Molidustat | LC-MS/MS | Keratinized Matrices | - | 2 pg/mg |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols used to determine the LOD and LOQ for Roxadustat and its alternatives as cited in the table above.
Roxadustat Detection by LC-MS/MS in Urine[1]
-
Sample Preparation: Urine samples underwent enzymatic hydrolysis followed by solid-phase extraction (SPE) to concentrate the analyte.
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) was performed using a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Detection was achieved using either a triple quadrupole or an Orbitrap mass spectrometer with positive and negative electrospray ionization.
-
LOD/LOQ Determination: The detection capability was determined to be in the range of 0.25–2.0 ng/mL for the screening procedure and 0.5–2.0 ng/mL for the confirmation procedure.
Roxadustat Detection by RP-HPLC[2]
-
Instrumentation: An Agilent eclipse XDB-C8 column (150×4.6 mm) was used.
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 5, 0.05 M) in a 70:30 v/v ratio was used at a flow rate of 1.0 ml/min.
-
Detection: UV detection was performed at 262 nm.
-
LOD/LOQ Calculation: The LOD and LOQ were calculated using the formulas LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.
Daprodustat Detection by HPLC[4]
-
Instrumentation: A Waters Alliance e2695 system with a Waters X-Terra RP-18 column (150x4.6mm, 3.5µ) and a photodiode array detector was used.
-
Mobile Phase: A mixture of 50% v/v Acetonitrile and Hexane Sulphonic Acid (HSA) at pH 2.5/OPA was used at a flow rate of 1.0 ml/minute.
-
Detection: UV absorption was measured at 235 nm.
-
LOD/LOQ Determination: The LOD and LOQ were determined according to ICH guidelines, with the LOD found to be 0.18 µg/mL and the LOQ established at 0.6 µg/mL.
Vadadustat Detection by UPLC-MS/MS in Saliva[7][8]
-
Instrumentation: A UPLC-MS/MS system was employed.
-
Linearity: A linear concentration range of 1.5-15 µg/mL was established.
-
LOD/LOQ Calculation: The LOD was determined to be 0.2845 µg/mL and the LOQ was 0.9013 µg/mL based on the linear range.
Comparison with Erythropoiesis-Stimulating Agents (ESAs)
Direct quantitative comparison of LOD and LOQ between HIF-PH inhibitors and traditional Erythropoiesis-Stimulating Agents (ESAs) like epoetin alfa and darbepoetin alfa is challenging due to their fundamentally different molecular nature and analytical methodologies.
-
HIF-PH Inhibitors (e.g., Roxadustat): These are small molecules, and their analysis typically relies on highly quantitative methods like LC-MS/MS and HPLC, which provide precise LOD and LOQ values.
-
ESAs (e.g., Epoetin Alfa): These are large glycoprotein hormones. Their detection, particularly in anti-doping contexts, often focuses on qualitative identification and differentiation from endogenous erythropoietin. Methods like isoelectric focusing (IEF), immunoblotting, and specialized immunoassays are common. While these methods are highly sensitive for detection, establishing a precise LOQ in the same manner as for small molecules is not always the primary objective. The analytical challenge with ESAs often lies in detecting subtle differences in glycosylation patterns to distinguish recombinant forms from the natural hormone.
In essence, the analytical focus for Roxadustat and other HIF-PH inhibitors is on precise quantification in biological matrices, making LOD and LOQ critical parameters. For ESAs, the emphasis is often on sensitive detection and identification to prevent misuse, with methods tailored to their complex protein structure.
Workflow for Determining LOD and LOQ
The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, based on the protocols reviewed.
Caption: Generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. jchr.org [jchr.org]
- 9. Quantification of the Plasma Concentration of Vadadustat by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Roxadustat Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical tool in the validation of bioanalytical methods, providing a key measure of assay performance in real-world study samples. This guide offers a comparative overview of ISR for Roxadustat bioanalytical assays, complete with experimental protocols and data presentation to support robust drug development programs.
Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has emerged as a significant therapeutic agent for anemia associated with chronic kidney disease.[1] Accurate quantification of Roxadustat in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose, offering high sensitivity and selectivity.[1] This guide will delve into the practical application of ISR within the framework of a validated LC-MS/MS assay for Roxadustat.
Understanding Incurred Sample Reanalysis (ISR)
ISR is the process of reanalyzing a subset of samples from a study subject on a different day to assess the reproducibility of the bioanalytical method. Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples have been exposed to the drug and its potential metabolites in vivo. This makes ISR a more authentic test of the method's performance, as it can reveal issues related to matrix effects, metabolite interference, and sample stability that may not be apparent with QC samples.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. A common acceptance criterion for small molecules like Roxadustat is that at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original reported concentration.[2][3][4] Typically, up to 10% of the total number of study samples are selected for ISR.[2]
Comparative Data on ISR for Roxadustat Bioanalytical Assays
While specific ISR data for every Roxadustat bioanalytical assay is not always publicly available, the following table represents a typical outcome for a well-validated LC-MS/MS method in human plasma, based on established regulatory acceptance criteria.
| Parameter | Bioanalytical Method A (LC-MS/MS) | Alternative Method B (Hypothetical HPLC-UV) |
| Number of ISR Samples | 100 | 100 |
| Concentration Range (ng/mL) | 1 - 5000 | 50 - 10000 |
| Number of Samples Passing ISR (%) | 95 (95%) | 88 (88%) |
| Number of Samples Failing ISR (%) | 5 (5%) | 12 (12%) |
| Reasons for Failure (if applicable) | - 2 samples with >20% difference near LLOQ- 1 sample with suspected sample contamination- 2 samples with unexplained deviation | - 6 samples with >20% difference due to matrix interference- 4 samples with poor peak shape upon reanalysis- 2 samples with results outside the linear range upon reanalysis |
| Overall ISR Acceptance | Pass | Pass |
This table is a representative example and not based on a specific head-to-head study.
Experimental Protocol: LC-MS/MS Bioanalytical Assay for Roxadustat
The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of Roxadustat in human plasma, from which ISR samples would be drawn.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1]
-
To 100 µL of human plasma, add 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of Roxadustat).
-
Add 50 µL of 1 M hydrochloric acid and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [1]
-
HPLC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., Waters XTerra Phenyl, 2.1 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 60:40:0.1, v/v/v).[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roxadustat: Precursor ion → Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
4. Incurred Sample Reanalysis (ISR) Protocol
-
Select up to 10% of the study samples for reanalysis.
-
Ensure that the selected samples are representative of the study population and cover the concentration range observed.
-
On a different day, reanalyze the selected samples using the same validated LC-MS/MS method.
-
Calculate the percent difference between the original concentration and the reanalyzed concentration for each sample using the formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100
-
Assess the results against the acceptance criteria (at least 67% of samples within ±20%).
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow for incurred sample reanalysis and the logical relationship for ISR acceptance.
Conclusion
Incurred sample reanalysis is an indispensable component of bioanalytical method validation for Roxadustat. It provides a crucial checkpoint to ensure the reliability and reproducibility of the data that underpins critical decisions in drug development. By adhering to established protocols and acceptance criteria, researchers can have a high degree of confidence in their bioanalytical results. This guide serves as a foundational resource for implementing and interpreting ISR in the context of Roxadustat bioanalysis, ultimately contributing to the generation of high-quality, defensible data.
References
- 1. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. youtube.com [youtube.com]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different extraction methods for Roxadustat analysis.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Roxadustat, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of an appropriate sample extraction method is a critical determinant of assay sensitivity, accuracy, and reproducibility. This guide provides a comparative overview of common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP)—for the analysis of Roxadustat, supported by experimental data to inform laboratory workflow decisions.
Performance Comparison of Extraction Methods
The efficiency and reliability of an extraction method are paramount for robust bioanalysis. The following table summarizes key performance parameters for LLE, SPE, and PP based on available literature for Roxadustat and analogous small molecules.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) | Supported Liquid Extraction (SLE) |
| Recovery | 87.96% - 102.82%[1] | Generally high, often >85% | Typically lower and more variable | High, often superior to LLE (e.g., 96.3% for similar compounds)[2] |
| Matrix Effect | Moderate | Low to moderate | High | Low |
| Selectivity | Good | High | Low | Good |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | As low as 400 pg/mL (LLOD) reported[4] | Generally higher than LLE and SPE | Potentially lower than LLE |
| Reproducibility (%RSD) | <10% (intra- and inter-day)[1] | Typically <15% | Can be higher due to less clean extracts | High, often better than LLE[2] |
| Throughput | Moderate | Moderate to high (automatable) | High | High (automatable) |
| Cost | Low to moderate | High | Low | Moderate |
| Solvent Consumption | High | Moderate | Low | Moderate |
Experimental Workflows and Methodologies
A generalized workflow for the extraction and analysis of Roxadustat from biological samples is depicted below. This process involves sample pretreatment, extraction of the analyte, and subsequent analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the performance of various HPLC columns for Roxadustat separation.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of Roxadustat. The selection of an appropriate HPLC column is critical for achieving accurate and reliable analytical results in pharmaceutical research and quality control. This document summarizes key performance data from published studies, details the experimental protocols used, and offers a visual workflow to aid in the selection and evaluation process.
Comparative Performance of HPLC Columns for Roxadustat Analysis
The following table summarizes the performance of different HPLC columns used for the separation of Roxadustat based on available experimental data.
| Column Type | Stationary Phase | Dimensions (mm x mm, µm) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Key Observations | Reference |
| Reversed-Phase | C18 | 250 x 5, 0.5 | Ethanol:Water (80:20 v/v) | 0.8 | 28 | 6.0 | Offers good resolution.[1][2][3][4] | [1][2][3][4] |
| Reversed-Phase | C8 | 150 x 4.6 | Methanol:0.05 M Phosphate Buffer (pH 5) (70:30 v/v) | 1.0 | Not Specified | 4.6 ± 0.02 | A previously reported method utilized a C8 column.[2][4][5][6] | [2][4][5][6] |
| Reversed-Phase | Phenyl | Not Specified | Acetonitrile:Water:Formic Acid (60:40:0.1 v/v/v) | 1.0 | Not Specified | Not Specified | Used for quantification in human plasma and urine.[7] | [7] |
Note: Direct comparison of retention times should be done with caution due to variations in experimental conditions across different studies. The C18 column is suggested to offer better resolution than the C8 column for Roxadustat analysis.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are summaries of the experimental protocols cited in this guide.
Method 1: C18 Column
-
Instrumentation: Shimadzu HPLC system with a CTO-20AC oven and a DGU-20ASR photodiode array detector.[1][2][3]
-
Mobile Phase: A mixture of ethanol and water in an 80:20 v/v ratio.[1][2][3][4]
-
Detection: UV detection at a wavelength of 262 nm.[1][2][3][4]
-
Injection Volume: 20 µL.[1]
Method 2: C8 Column
Method 3: Phenyl Column
-
Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7]
-
Column: Waters XTerra Phenyl column.[7]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid in a 60:40:0.1 v/v/v ratio.[7]
-
Flow Rate: 1.0 mL/min with a 60% post-column split.[7]
-
Sample Preparation: Liquid-liquid extraction was used for sample clean-up.[7]
Experimental Workflow for HPLC Column Evaluation
The following diagram illustrates a logical workflow for the evaluation and selection of an optimal HPLC column for Roxadustat separation.
Caption: Workflow for evaluating and selecting an HPLC column for Roxadustat separation.
This guide serves as a starting point for researchers and scientists involved in the analysis of Roxadustat. The provided data and protocols can aid in making an informed decision for selecting the most suitable HPLC column to achieve desired separation and analytical performance. Further method optimization and validation are recommended for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Roxadustat for Inter-laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used in the treatment of anemia associated with chronic kidney disease. The accurate and precise measurement of Roxadustat in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document summarizes the performance of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—to aid laboratories in selecting and implementing robust analytical methods, and to serve as a foundational reference for establishing inter-laboratory comparison studies.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different analytical methods for Roxadustat quantification as reported in published literature. These tables are intended to provide a clear and concise comparison to assist researchers in selecting a method appropriate for their specific needs.
Table 1: Performance Characteristics of a Validated RP-HPLC Method
| Parameter | Performance |
| Linearity Range | 2.5 - 25 µg/mL |
| Correlation Coefficient (R²) | 0.9994 |
| Precision (%RSD) | Intra-day and Inter-day RSD values available in cited literature |
| Accuracy (% Recovery) | Available in cited literature |
| Limit of Detection (LOD) | Available in cited literature |
| Limit of Quantification (LOQ) | Available in cited literature |
| Robustness | Method is robust against minor changes in wavelength, pH, and flow rate |
Data summarized from a study on the development and validation of a robust RP-HPLC method for the quantitative analysis of Roxadustat.[1]
Table 2: Performance Characteristics of a Validated HPTLC Method
| Parameter | Performance |
| Linearity Range | 500 - 2500 ng/band |
| Correlation Coefficient (R²) | 0.9957 |
| Precision (%RSD) | Available in cited literature |
| Accuracy (% Recovery) | Available in cited literature |
| Limit of Detection (LOD) | Available in cited literature |
| Limit of Quantification (LOQ) | Available in cited literature |
Data summarized from a study on the hydrolytic degradation of Roxadustat by RP-HPLC and HPTLC.[2][3][4]
Table 3: Performance Characteristics of a Validated LC-MS/MS Method in Human Plasma
| Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | Not explicitly stated, but the method was proven to be linear. |
| Precision (%RSD) | Intra-day and Inter-day RSD < 10% |
| Accuracy (% Recovery) | 87.96% to 102.82% |
| Limit of Quantification (LOQ) | 1 ng/mL |
Data summarized from a study on the correlation between blood concentration of Roxadustat and clinical efficacy.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the quantification of Roxadustat in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH). A typical composition is methanol and 0.05 M phosphate buffer (pH 5) in a 70:30 v/v ratio.[2][3][4]
-
Detection: UV detection at the wavelength of maximum absorbance for Roxadustat, which is approximately 262 nm.[2][3][4]
-
Temperature: Controlled column temperature (e.g., 28°C) is recommended for better reproducibility.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Roxadustat reference standard in a suitable solvent (e.g., mobile phase).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 2.5-25 µg/mL).[2][3][4]
-
Sample Preparation: The preparation will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase. For formulations, an extraction step may be necessary.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method can be used for the quantification of Roxadustat and is particularly useful for stability studies.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2][3][4]
-
Mobile Phase: A mixture of solvents optimized for the separation of Roxadustat from potential impurities or degradation products. A common mobile phase is Toluene: Ethyl Acetate: Glacial Acetic Acid (5:5:0.5 v/v/v).[2][3][4]
-
Application: Apply the standard and sample solutions as bands of a specific width.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
-
Standard and Sample Preparation:
-
Method Validation: Validate the method according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[2][3][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of Roxadustat in biological matrices such as plasma and urine.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile with formic acid) and an aqueous solution (e.g., water with formic acid and ammonium acetate).[5]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[5]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Roxadustat and an internal standard.
-
-
Sample Preparation:
-
Protein Precipitation or Liquid-Liquid Extraction: To remove proteins and other interfering substances from the biological matrix.
-
Internal Standard: Addition of a suitable internal standard is crucial for accurate quantification.
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including the assessment of selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the quantification of Roxadustat and inter-laboratory studies.
Caption: Signaling pathway of Roxadustat action.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Key parameters in analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC | Semantic Scholar [semanticscholar.org]
- 5. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Roxadustat-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Roxadustat-d5, a deuterated analog of Roxadustat used as an internal standard in analytical studies. Adherence to these guidelines is critical due to the compound's potential health hazards.
Key Hazard Information for this compound
This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).[1][2][3]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Environmental Hazard | Water Hazard Class 1 | Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system.[1] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is based on general best practices for handling hazardous chemicals and information from supplier Safety Data Sheets.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[3]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[3]
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.[3]
2. Waste Segregation and Collection:
-
Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Waste Types:
-
Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and any materials used for spill cleanup (e.g., absorbent pads, wipes) in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container. For solid spills, gently sweep to avoid creating dust and place it in the waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Regulatory Compliance: The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of this compound down the drain or in regular household garbage. [1]
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and qualified hazardous waste management company. Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
